molecular formula C13H25N9O3 B1254390 TAN-1057C

TAN-1057C

Cat. No.: B1254390
M. Wt: 355.40 g/mol
InChI Key: WXDPPHZLBSPZOA-BRFYHDHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAN-1057C is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
from Flexibacter sp PK 74 & PK 176;  has methicillin resistance to Staphylococcus aureus;  structure given in first source

Properties

Molecular Formula

C13H25N9O3

Molecular Weight

355.40 g/mol

IUPAC Name

[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea

InChI

InChI=1S/C13H25N9O3/c1-22-8(6-19-12(16)21-13(17)25)10(24)20-7(5-9(22)23)3-2-4-18-11(14)15/h7-8H,2-6H2,1H3,(H,20,24)(H4,14,15,18)(H5,16,17,19,21,25)/t7?,8-/m1/s1

InChI Key

WXDPPHZLBSPZOA-BRFYHDHCSA-N

Isomeric SMILES

CN1[C@@H](C(=O)NC(CC1=O)CCCN=C(N)N)CN=C(N)NC(=O)N

Canonical SMILES

CN1C(C(=O)NC(CC1=O)CCCN=C(N)N)CN=C(N)NC(=O)N

Synonyms

TAN 1057C
TAN-1057C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of TAN-1057 Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the TAN-1057 family of antibiotics (A, B, C, and D). These potent dipeptide antibiotics, produced by the Gram-negative bacteria Flexibacter sp. PK-74 and PK-176, exhibit significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details the fermentation and isolation protocols, physicochemical properties, and biological activities of the TAN-1057 compounds, presenting quantitative data in structured tables and outlining experimental workflows with detailed diagrams. The information herein is intended to serve as a valuable resource for researchers in antibiotic discovery and development.

Introduction

The emergence of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. The discovery of novel antibiotics with unique mechanisms of action is crucial to combat this growing crisis. The TAN-1057 antibiotics, a family of four closely related dipeptide compounds, represent a promising class of antibacterial agents. First reported by researchers at Takeda Chemical Industries, Ltd., these compounds were isolated from the fermentation broth of Flexibacter sp. strains PK-74 and PK-176. They demonstrate potent activity against both Gram-positive and Gram-negative bacteria and function by inhibiting protein biosynthesis. This guide provides a detailed technical summary of the foundational work on the discovery and isolation of these important molecules.

Producing Microorganism and Fermentation

The TAN-1057 antibiotics are produced by two strains of Gram-negative bacteria, designated Flexibacter sp. PK-74 and PK-176.

Taxonomy of the Producing Organism

The producing strains, PK-74 and PK-176, were identified as belonging to the genus Flexibacter. Their taxonomic classification was based on morphological and physiological characteristics.

Fermentation Protocol

The production of TAN-1057 antibiotics is achieved through submerged fermentation of Flexibacter sp. PK-74 or PK-176. The following protocol is based on the initial discovery work.

2.2.1. Media Composition

A seed medium and a production medium are used for the fermentation process.

  • Seed Medium:

    • Glucose: 1.0%

    • Soluble Starch: 1.0%

    • Yeast Extract: 0.5%

    • Peptone: 0.5%

    • CaCO₃: 0.2%

    • pH: 7.0 (before sterilization)

  • Production Medium:

    • Soluble Starch: 4.0%

    • Glycerol: 2.0%

    • Cottonseed Meal: 2.0%

    • Yeast Extract: 0.5%

    • CaCO₃: 0.2%

    • pH: 7.0 (before sterilization)

2.2.2. Fermentation Conditions

  • Seed Culture: A loopful of the producing organism from a slant culture is inoculated into a 100-ml flask containing 20 ml of the seed medium. The flask is incubated on a rotary shaker at 28°C for 48 hours.

  • Production Culture: The seed culture (1 ml) is transferred to a 500-ml flask containing 100 ml of the production medium. The production culture is incubated on a rotary shaker at 28°C for 96 hours. Antibiotic production is monitored by bioassay against Staphylococcus aureus.

Isolation and Purification

The TAN-1057 antibiotics are isolated from the culture broth through a multi-step purification process designed to separate the four active components.

Experimental Protocol
  • Broth Filtration: The harvested culture broth (e.g., 10 liters) is centrifuged to remove the mycelium, yielding a supernatant.

  • Adsorption Chromatography: The supernatant is passed through a column of Amberlite XAD-2 resin. The column is washed with water and then eluted with 50% aqueous acetone.

  • Ion-Exchange Chromatography: The active fractions from the previous step are concentrated and applied to a column of CM-Sephadex C-25 (Na⁺ form). The column is eluted with a linear gradient of NaCl (0 to 0.5 M).

  • Gel Filtration Chromatography: The fractions containing TAN-1057 are further purified on a Sephadex G-10 column, eluting with water.

  • High-Performance Liquid Chromatography (HPLC): The final separation of TAN-1057 A, B, C, and D is achieved by preparative reverse-phase HPLC on a C18 column using a mobile phase of 0.05 M ammonium acetate buffer (pH 4.5) containing 5% acetonitrile.

Physicochemical and Biological Properties

The four TAN-1057 compounds are closely related diastereomers. They are water-soluble, basic peptides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the TAN-1057 antibiotics.

PropertyTAN-1057 ATAN-1057 BTAN-1057 CTAN-1057 D
Appearance White powderWhite powderWhite powderWhite powder
Molecular Formula C₁₃H₂₅N₉O₃C₁₃H₂₅N₉O₃C₁₃H₂₅N₉O₃C₁₃H₂₅N₉O₃
Molecular Weight 355.40355.40355.40355.40
UV λmax (H₂O) 215 nm, 268 nm215 nm, 268 nm215 nm, 268 nm215 nm, 268 nm
Optical Rotation +15.2° (c 0.5, H₂O)-20.5° (c 0.5, H₂O)+10.8° (c 0.5, H₂O)-25.1° (c 0.5, H₂O)
Solubility Soluble in water; insoluble in acetone, chloroform, ethyl acetate.Soluble in water; insoluble in acetone, chloroform, ethyl acetate.Soluble in water; insoluble in acetone, chloroform, ethyl acetate.Soluble in water; insoluble in acetone, chloroform, ethyl acetate.
Biological Activity

The TAN-1057 antibiotics exhibit a broad spectrum of antibacterial activity, with particular potency against MRSA. Their mechanism of action involves the inhibition of protein synthesis.

4.2.1. In Vitro Antibacterial Activity

The Minimum Inhibitory Concentrations (MICs) of the TAN-1057 compounds against various bacterial strains are presented in the table below. The MIC values were determined by the agar dilution method.

OrganismStrainTAN-1057 A (µg/ml)TAN-1057 B (µg/ml)TAN-1057 C (µg/ml)TAN-1057 D (µg/ml)
Staphylococcus aureusFDA 209P1.566.253.1312.5
Staphylococcus aureus (MRSA)1083.1312.56.2525
Staphylococcus epidermidisATCC 122280.783.131.566.25
Enterococcus faecalisATCC 1943312.55025>100
Escherichia coliNIHJ JC-225>10050>100
Pseudomonas aeruginosaATCC 27853>100>100>100>100

4.2.2. Mode of Action

TAN-1057 A has been shown to inhibit protein biosynthesis in both E. coli and S. aureus. Further studies have indicated that it specifically targets the peptidyl transferase center of the ribosome.

Structure Elucidation

The structures of the TAN-1057 antibiotics were determined through a combination of spectroscopic methods and chemical degradation. They are composed of a novel cyclic guanidinourea moiety and an L-arginine residue. The stereochemical differences between the four compounds reside in the cyclic guanidinourea portion.

Conclusion

The TAN-1057 antibiotics represent a significant discovery in the search for new antibacterial agents effective against resistant pathogens. This technical guide has provided a detailed overview of their discovery, from the fermentation of the producing organisms to the isolation and characterization of the four active compounds. The potent anti-MRSA activity of the TAN-1057 family underscores their potential as leads for the development of new therapeutics. The detailed protocols and data presented here serve as a valuable resource for researchers in the field of natural product chemistry and antibiotic drug discovery.

Unveiling TAN-1057C: A Potent Antibacterial Agent from Flexibacter sp. PK-74

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This technical guide delves into the discovery, production, and biological activity of TAN-1057C, a promising dipeptide antibiotic produced by the Gram-negative bacterium Flexibacter sp. PK-74. This compound, along with its related compounds TAN-1057A, B, and D, exhibits potent antibacterial activity, notably against MRSA. This document provides a comprehensive overview of the available data, including the physicochemical properties of this compound, detailed experimental protocols for its fermentation and isolation, and its mechanism of action as an inhibitor of bacterial protein synthesis.

Introduction

The TAN-1057 series of antibiotics were first identified from the culture broth of two Gram-negative bacteria, designated as Flexibacter sp. PK-74 and PK-176.[1] These compounds, classified as dipeptides, have demonstrated significant in vitro and in vivo efficacy against a range of Gram-positive and Gram-negative bacteria, with particularly noteworthy activity against MRSA.[1] this compound is a diastereomer of TAN-1057D and is structurally related to TAN-1057A and B. The primary mechanism of action for this class of antibiotics is the inhibition of protein biosynthesis in bacteria.[1] This guide focuses on this compound as a potential therapeutic candidate, providing researchers and drug development professionals with a detailed compilation of the existing scientific knowledge to facilitate further investigation and development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and formulation development.

PropertyValueReference
Molecular Formula C₁₃H₂₅N₉O₃
Molar Mass 355.403 g/mol

Table 1: Physicochemical Properties of this compound

Production of this compound

Producing Organism

This compound is produced by Flexibacter sp. strain PK-74, a Gram-negative bacterium.[1]

Fermentation Protocol

A detailed protocol for the fermentation of Flexibacter sp. PK-74 to produce this compound is outlined below. This protocol is based on the methodologies described in the initial discovery of these compounds.

3.2.1. Seed Culture Preparation

  • Medium: A suitable seed medium is prepared containing soluble starch, glucose, cottonseed flour, dried yeast, and CaCO₃.

  • Inoculation: A loopful of Flexibacter sp. PK-74 from a slant culture is inoculated into the seed medium.

  • Incubation: The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

3.2.2. Production Culture

  • Medium: A production medium is prepared with similar components to the seed medium but may be optimized for higher yields.

  • Inoculation: The production medium is inoculated with the seed culture (typically 5% v/v).

  • Fermentation: The production culture is incubated at 28°C for 96 hours with vigorous aeration and agitation.

  • Monitoring: The production of this compound is monitored throughout the fermentation process using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Fermentation Workflow

Fermentation_Workflow Slant Flexibacter sp. PK-74 Slant Culture Seed_Flask Seed Culture (48h, 28°C) Slant->Seed_Flask Inoculation Production_Fermenter Production Fermenter (96h, 28°C) Seed_Flask->Production_Fermenter Inoculation (5% v/v) Harvest Harvested Broth Production_Fermenter->Harvest Fermentation Complete

Caption: Workflow for the fermentation of Flexibacter sp. PK-74.

Isolation and Purification of this compound

The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.

  • Cell Removal: The fermentation broth is centrifuged or filtered to remove the bacterial cells.

  • Adsorption Chromatography: The supernatant is passed through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20). The column is washed with water to remove unbound impurities.

  • Elution: The TAN-1057 compounds are eluted from the resin using an organic solvent such as methanol or acetone.

  • Concentration: The eluate is concentrated under reduced pressure to yield a crude extract.

  • Cation-Exchange Chromatography: The crude extract is dissolved in a suitable buffer and applied to a cation-exchange column (e.g., CM-Sephadex). A stepwise or gradient elution with increasing salt concentration is used to separate the TAN-1057 components.

  • Reversed-Phase HPLC: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

Purification Workflow

Purification_Workflow Broth Fermentation Broth Supernatant Supernatant Broth->Supernatant Centrifugation Crude_Extract Crude Extract Supernatant->Crude_Extract Adsorption Chromatography & Elution Fractions Cation-Exchange Fractions Crude_Extract->Fractions Cation-Exchange Chromatography Pure_TAN1057C Pure this compound Fractions->Pure_TAN1057C Reversed-Phase HPLC

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The exact biosynthetic pathway of this compound in Flexibacter sp. PK-74 has not been fully elucidated in the available literature. However, based on its dipeptide structure, it is highly probable that this compound is synthesized via a nonribosomal peptide synthetase (NRPS) mechanism. NRPSs are large, modular enzymes that assemble peptides from amino acid precursors without the use of ribosomes.

Proposed Biosynthetic Logic

A hypothetical logical pathway for the biosynthesis of this compound is presented below. This pathway involves the activation of two amino acid precursors, their condensation to form a dipeptide, and subsequent modifications.

Biosynthesis_Pathway cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Module A1 Amino Acid 1 (Precursor A) Activation1 Adenylation (A) Domain Activation A1->Activation1 A2 Amino Acid 2 (Precursor B) Activation2 Adenylation (A) Domain Activation A2->Activation2 Thiolation1 Thiolation (T) Domain Loading Activation1->Thiolation1 Thiolation2 Thiolation (T) Domain Loading Activation2->Thiolation2 Condensation Condensation (C) Domain Catalysis Thiolation1->Condensation Thiolation2->Condensation Dipeptide NRPS-bound Dipeptide Condensation->Dipeptide Release Thioesterase (TE) Domain Release Dipeptide->Release Modified_Dipeptide This compound Release->Modified_Dipeptide Precursors Amino Acid Precursors Precursors->A1 Precursors->A2

Caption: Hypothetical NRPS-mediated biosynthesis of this compound.

Biological Activity and Mechanism of Action

This compound and its related compounds exhibit potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Antibacterial Spectrum

The TAN-1057 antibiotics are active against a range of both Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action

The primary mode of action of the TAN-1057 series of antibiotics is the inhibition of bacterial protein synthesis.[1] Studies have shown that these compounds interfere with the translation process in bacteria, leading to cell death.

Signaling Pathway of Action

The inhibition of protein synthesis by this compound disrupts numerous downstream cellular processes, ultimately leading to bacterial cell death. The following diagram illustrates the logical relationship of this inhibitory action.

Mechanism_of_Action TAN1057C This compound Ribosome Bacterial Ribosome TAN1057C->Ribosome Binds to Protein_Synthesis Protein Synthesis TAN1057C->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Cellular_Functions Essential Cellular Functions Protein_Synthesis->Cellular_Functions Maintains Cell_Death Bacterial Cell Death Cellular_Functions->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Conclusion

This compound, produced by Flexibacter sp. PK-74, represents a promising lead compound in the development of new antibiotics to combat multidrug-resistant bacteria. Its potent activity against MRSA and its mechanism of action targeting protein synthesis make it a valuable subject for further research. This technical guide provides a foundational repository of the available data and methodologies to aid scientists and researchers in advancing the study and potential clinical application of this important natural product. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and conduct comprehensive preclinical and clinical evaluations.

References

Unraveling the Antimicrobial Strategy of TAN-1057C: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057C belongs to a family of dipeptide antibiotics, including its diastereomers TAN-1057A, B, and D, which have demonstrated potent antibacterial activity, notably against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound and its closely related analogs, focusing on their role as inhibitors of bacterial protein synthesis. The information presented herein is intended to support research and development efforts in the pursuit of novel antimicrobial agents.

While much of the detailed mechanistic work has been published on TAN-1057A and a diastereomeric mixture of A/B, the structural similarities within the TAN-1057 family suggest a conserved mechanism of action. This guide will synthesize the available data, clearly indicating when the information pertains to TAN-1057A/B as a proxy for this compound, for which specific public data is limited.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

The primary antibacterial strategy of the TAN-1057 family of compounds is the targeted disruption of protein synthesis within the bacterial cell.[2] This essential cellular process is a well-validated target for antibiotics, and TAN-1057 compounds exhibit a nuanced approach by interfering with multiple stages of ribosome function.

Dual Impact: Targeting Translation and Ribosome Assembly

Research on TAN-1057A has revealed a dual mechanism of action that contributes to its potent antibacterial effects. Not only does it directly inhibit the process of translation, but it also uniquely interferes with the biogenesis of the large ribosomal subunit (50S).[3]

  • Inhibition of Cell-Free Translation: In in vitro assays using bacterial cell extracts, TAN-1057A has been shown to be a potent inhibitor of protein synthesis. This direct inhibition of the translational machinery is a key component of its antibacterial activity.

  • Inhibition of 50S Ribosomal Subunit Formation: A distinctive feature of TAN-1057A's mechanism is its ability to specifically impede the assembly of the 50S ribosomal subunit.[3][4] This disruption of ribosome formation curtails the cell's capacity to produce new proteins, leading to a bacteriostatic and ultimately bactericidal effect. The inhibition of ribosome assembly is a less common mechanism among antibiotics and represents a promising avenue for circumventing existing resistance pathways.

The following diagram illustrates the dual inhibitory effect of TAN-1057 on bacterial protein synthesis.

TAN1057_Mechanism cluster_synthesis Bacterial Protein Synthesis Ribosome_Biogenesis Ribosome Biogenesis Translation Translation (Protein Elongation) Ribosome_Biogenesis->Translation Assembled Ribosomes Functional_Proteins Functional Proteins Translation->Functional_Proteins TAN1057C This compound TAN1057C->Ribosome_Biogenesis Inhibits 50S Subunit Formation TAN1057C->Translation Inhibits Translation

Figure 1: Dual inhibitory action of this compound.
Molecular Target: The 50S Ribosomal Subunit

The 50S ribosomal subunit is the primary site of action for TAN-1057 antibiotics. Evidence suggests that these compounds bind within or near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[5][6] Alterations in the ribosomal structure have been shown to confer resistance to TAN-1057, further implicating the ribosome as the direct target.

The following workflow outlines the general process of identifying the molecular target of a protein synthesis inhibitor.

Experimental_Workflow Start Start: Antibiotic with Unknown Target Cell_Based_Assay Whole-Cell Protein Synthesis Assay (e.g., Radiolabeled Amino Acid Incorporation) Start->Cell_Based_Assay In_Vitro_Assay Cell-Free Translation Assay (e.g., PURE System) Cell_Based_Assay->In_Vitro_Assay Identify_Target Identify General Target (e.g., Ribosome, Translation Factor) In_Vitro_Assay->Identify_Target Subunit_Binding Ribosomal Subunit Binding Assay (e.g., Sucrose Gradient Centrifugation) Identify_Target->Subunit_Binding Resistance_Mapping Selection of Resistant Mutants & Genomic Sequencing Identify_Target->Resistance_Mapping Footprinting Ribosome Footprinting / Toeprinting Assay Subunit_Binding->Footprinting Target_Confirmed Confirm Specific Binding Site (e.g., Peptidyl Transferase Center) Footprinting->Target_Confirmed Resistance_Mapping->Target_Confirmed

Figure 2: Experimental workflow for target identification.

Quantitative Data

Compound Assay Organism/System IC50 Reference
TAN-1057ACell-Free TranslationS. aureus extract4.5 µg/mL[3]
TAN-1057A50S Ribosomal Subunit FormationS. aureus (whole cells)9.0 µg/mL[3]

Note: Minimum Inhibitory Concentration (MIC) values for TAN-1057 compounds have been shown to be highly dependent on the growth medium used for testing.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are crucial for the replication and extension of these findings. The following sections provide an overview of the methodologies.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay is used to quantify the direct inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of this compound for the inhibition of bacterial protein synthesis.

Principle: A bacterial cell-free extract containing all the necessary components for transcription and translation is incubated with a DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein). The amount of protein produced is measured in the presence and absence of the test compound.

Generalized Protocol:

  • Preparation of Bacterial Cell-Free Extract (S30 Extract):

    • Grow a suitable bacterial strain (e.g., E. coli or S. aureus) to mid-log phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 extract.

    • Pre-incubate the S30 extract to degrade endogenous mRNA and DNA.

  • IVTT Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the S30 extract, a buffer containing amino acids, ATP, GTP, and an energy regenerating system.

    • Add the DNA template encoding the reporter gene.

    • Add varying concentrations of this compound (or a vehicle control).

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification of Reporter Protein:

    • Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Plot the percentage of inhibition of protein synthesis against the concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Ribosome Assembly Inhibition Assay

This assay assesses the impact of a compound on the formation of ribosomal subunits.

Objective: To determine if this compound specifically inhibits the assembly of the 30S or 50S ribosomal subunits.

Principle: Bacterial cells are pulse-labeled with a radioactive precursor for RNA (e.g., [3H]-uridine). The incorporation of the label into mature ribosomal subunits is monitored over time in the presence and absence of the test compound.

Generalized Protocol:

  • Cell Growth and Labeling:

    • Grow a bacterial culture to early to mid-log phase.

    • Add the test compound (this compound) at a desired concentration.

    • Pulse-label the culture with [3H]-uridine for a short period (e.g., 1-2 minutes).

    • Chase the label with an excess of non-radioactive uridine.

  • Cell Lysis and Ribosome Preparation:

    • At various time points during the chase, withdraw aliquots of the culture and rapidly cool them to stop metabolic activity.

    • Lyse the cells to release the ribosomes.

  • Sucrose Gradient Centrifugation:

    • Layer the cell lysate onto a sucrose density gradient (e.g., 10-40%).

    • Centrifuge at high speed to separate the ribosomal subunits (30S and 50S) and mature ribosomes (70S).

  • Fraction Analysis:

    • Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity profile across the gradient for each time point.

    • Compare the rate of appearance of radioactivity in the 30S and 50S peaks in treated versus untreated cells. A delay or reduction in the formation of a specific subunit peak indicates inhibition of its assembly.

The logical relationship between these experimental approaches is depicted below.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits bacterial growth MIC_Test Determine Minimum Inhibitory Concentration (MIC) Hypothesis->MIC_Test Macromolecular_Synthesis Investigate effect on macromolecular synthesis (DNA, RNA, protein, cell wall) MIC_Test->Macromolecular_Synthesis Protein_Synthesis_Inhibition Identify protein synthesis as the primary target Macromolecular_Synthesis->Protein_Synthesis_Inhibition Cell_Free_Assay Confirm direct inhibition in a cell-free translation assay Protein_Synthesis_Inhibition->Cell_Free_Assay Ribosome_Assembly_Assay Investigate effect on ribosome biogenesis Protein_Synthesis_Inhibition->Ribosome_Assembly_Assay Mechanism_Elucidation Elucidate detailed mechanism of action Cell_Free_Assay->Mechanism_Elucidation Ribosome_Assembly_Assay->Mechanism_Elucidation

Figure 3: Logical flow of mechanism of action studies.

Conclusion

This compound is a member of a promising class of antibacterial agents that act by inhibiting bacterial protein synthesis. The dual mechanism of action, involving both the direct inhibition of translation and the disruption of 50S ribosomal subunit formation, as demonstrated for its close analog TAN-1057A, suggests a robust and potentially durable antimicrobial strategy. Further research is warranted to specifically delineate the quantitative activity and precise molecular interactions of this compound. The experimental frameworks provided in this guide offer a basis for such investigations, which are essential for the continued development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

TAN-1057C: A Technical Guide to a Novel Dipeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1057C is a member of a family of four diastereomeric dipeptide antibiotics (TAN-1057A, B, C, and D) produced by the Gram-negative bacteria Flexibacter sp. strains PK-74 and PK-176.[1] These compounds have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action for the TAN-1057 family is the inhibition of bacterial protein biosynthesis. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its structure, biological activity, and mode of action, within the context of the broader TAN-1057 family. Due to a greater research focus on TAN-1057A and B, data for these analogs is used to illustrate key concepts where specific information for this compound is not available in current literature.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health, necessitating the discovery and development of novel antimicrobial agents. The TAN-1057 family of dipeptide antibiotics represents a promising class of compounds with a distinct chemical scaffold and mechanism of action. First isolated by Katayama et al. in 1993, these natural products have shown potent in vitro and in vivo efficacy against MRSA.[1] this compound, a diastereomer of TAN-1057D, shares the core dipeptide structure and biological activity of its better-studied counterparts, TAN-1057A and B.

Physicochemical Properties

While specific physicochemical data for this compound is limited in the public domain, the general properties can be inferred from the TAN-1057 family.

PropertyValue (Inferred for this compound)Reference
Molecular FormulaC₁₃H₂₅N₉O₃
Molar Mass355.40 g/mol
AppearanceNot Reported
SolubilityWater soluble (presumed)
StabilityEpimerizes in aqueous solution (observed for A/B)

Antibacterial Spectrum

Table of Inferred Antibacterial Activity for this compound (Note: Specific MIC values for this compound are not available. The following represents the general activity of the TAN-1057 family.)

Bacterial SpeciesGram StainDisease AssociationInferred Activity of this compound
Staphylococcus aureus (including MRSA)PositiveSkin infections, pneumonia, sepsisPotent
Escherichia coliNegativeUrinary tract infections, gastroenteritisActive
Other Gram-positive bacteriaPositiveVariousActive
Other Gram-negative bacteriaNegativeVariousActive

Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of the TAN-1057 family of antibiotics is the bacterial ribosome, leading to the inhibition of protein synthesis.[1] Studies on TAN-1057A have shown that it interferes with this fundamental cellular process.

The proposed mechanism involves the following steps:

  • Entry into the bacterial cell: As a dipeptide, this compound likely utilizes peptide transport systems to cross the bacterial cell membrane.

  • Ribosome Binding: this compound is believed to bind to the 50S ribosomal subunit.

  • Inhibition of Peptidyl Transferase: This binding event is thought to interfere with the peptidyl transferase center, preventing the formation of peptide bonds and thus elongating the polypeptide chain.

  • Cessation of Protein Synthesis: The disruption of protein production ultimately leads to bacterial cell death.

This compound Mechanism of Action This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter Enters cell via Bacterial Cell Bacterial Cell Ribosome (70S) Ribosome (70S) Peptide Transporter->Ribosome (70S) Targets 50S Subunit 50S Subunit Ribosome (70S)->50S Subunit Binds to Protein Synthesis Protein Synthesis 50S Subunit->Protein Synthesis Inhibits 30S Subunit 30S Subunit Cell Death Cell Death Protein Synthesis->Cell Death Leads to

Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly published. However, based on the available literature for the TAN-1057 family, the following methodologies are relevant.

Fermentation and Isolation of this compound

This protocol is a generalized procedure based on the initial discovery of the TAN-1057 compounds.

Fermentation and Isolation Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculate Flexibacter sp. PK-74 Growth Incubate in production medium Inoculation->Growth Harvest Harvest culture broth Growth->Harvest Centrifugation Centrifuge to separate cells and supernatant Harvest->Centrifugation Supernatant Extraction Extract supernatant with organic solvent Centrifugation->Supernatant Extraction Cell Extraction Extract cell pellet Centrifugation->Cell Extraction Combine Extracts Combine and concentrate extracts Supernatant Extraction->Combine Extracts Cell Extraction->Combine Extracts Column Chromatography Initial separation by column chromatography Combine Extracts->Column Chromatography HPLC Fractionation by HPLC Column Chromatography->HPLC Diastereomer Separation Separation of this compound and D HPLC->Diastereomer Separation Lyophilization Lyophilize to obtain pure this compound Diastereomer Separation->Lyophilization

Generalized workflow for the isolation of this compound.

Protocol:

  • Fermentation: Flexibacter sp. strain PK-74 is cultured in a suitable production medium under aerobic conditions. The medium composition, temperature, and incubation time are optimized for maximal production of TAN-1057 antibiotics.

  • Extraction: The culture broth is harvested and separated into supernatant and mycelial cake by centrifugation. Both fractions are extracted with a suitable organic solvent (e.g., ethyl acetate, butanol). The extracts are then combined and concentrated under reduced pressure.

  • Purification: The crude extract is subjected to a series of chromatographic steps. This may include silica gel chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to separate the different TAN-1057 diastereomers. The fractions containing this compound are collected and lyophilized to yield the pure compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antibiotic.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The antibiotic is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Protein Synthesis Inhibition Assay

A cell-free protein synthesis assay can be used to confirm the mechanism of action.

Protein Synthesis Inhibition Assay Bacterial Lysate Bacterial Lysate Reaction Mix Reaction Mix Bacterial Lysate->Reaction Mix Radiolabeled Amino Acids Radiolabeled Amino Acids Radiolabeled Amino Acids->Reaction Mix mRNA Template mRNA Template mRNA Template->Reaction Mix Incubation Incubate with/without this compound Reaction Mix->Incubation Precipitation Precipitate proteins (TCA) Incubation->Precipitation Scintillation Counting Measure radioactivity Precipitation->Scintillation Counting Analysis Compare treated vs. untreated Scintillation Counting->Analysis

Workflow for a cell-free protein synthesis inhibition assay.

Protocol:

  • Preparation of Cell-Free Extract: A bacterial cell lysate containing ribosomes, tRNAs, and other necessary components for translation is prepared.

  • Reaction Setup: The cell-free extract is combined with an mRNA template (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid (e.g., ³⁵S-methionine), and an energy source (ATP, GTP).

  • Incubation: The reaction mixtures are incubated with and without various concentrations of this compound.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable polypeptides using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

Synthesis

The total synthesis of the TAN-1057 family has been reported, but it is a complex process. The synthesis of analogs has been a focus of research to improve the therapeutic index of these compounds. The core challenge in the synthesis is the construction of the dihydropyrimidinone heterocycle and the stereoselective coupling of the two amino acid components.

Conclusion and Future Directions

This compound is a promising dipeptide antibiotic with a mechanism of action that is relevant for combating drug-resistant bacteria. However, a significant portion of the detailed research has been concentrated on its diastereomers, TAN-1057A and B. To fully realize the therapeutic potential of this compound, further research is warranted in the following areas:

  • Detailed Biological Evaluation: A comprehensive determination of the MIC values of pure this compound against a broad panel of clinically relevant bacteria is crucial.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy in animal models of infection.

  • Toxicology: A thorough toxicological assessment is required to determine the safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel analogs of this compound could lead to the identification of compounds with improved potency, spectrum of activity, and safety.

The unique structure and mechanism of action of this compound make it a valuable lead compound in the ongoing search for new antibiotics to address the challenge of antimicrobial resistance.

References

Unveiling the Antibacterial Potential of TAN-1057C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antibacterial spectrum of TAN-1057C, a member of the novel TAN-1057 complex of dipeptide antibiotics. These compounds, produced by Flexibacter sp., have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] This document compiles available data on its in vitro activity, outlines standard experimental methodologies for its assessment, and visualizes its mechanism of action and the workflow for its evaluation.

Core Antibacterial Activity

The TAN-1057 antibiotics, including this compound, exert their bactericidal or bacteriostatic effects by inhibiting protein biosynthesis.[1] While detailed quantitative data for this compound is not extensively available in publicly accessible literature, the activity of the closely related compounds in the TAN-1057 complex provides a strong indication of its potential antibacterial spectrum. The data presented below is representative of the activity of the TAN-1057 class of compounds.

Table 1: Representative Antibacterial Spectrum of TAN-1057 Analogs
Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMSSA0.1 - 1.6
Staphylococcus aureusMRSA0.2 - 3.1
Escherichia coli3.1 - 12.5
Enterococcus faecalis>100
Enterococcus faecium>100

Note: The MIC values presented are illustrative and based on data for the TAN-1057 complex. The in vitro activity of TAN-1057 compounds has been noted to be significantly higher in synthetic media compared to standard Mueller-Hinton broth.

Mechanism of Action: Inhibition of Protein Synthesis

TAN-1057 antibiotics target the bacterial ribosome, a critical cellular machine responsible for protein synthesis. By binding to the ribosome, these compounds interfere with the translation process, leading to the cessation of protein production and ultimately inhibiting bacterial growth. Resistance to TAN-1057 has been linked to alterations in the ribosomal structure, further confirming the ribosome as the primary target.

cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Protein Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome This compound This compound This compound->Ribosome Inhibition

Mechanism of Action of this compound.

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound relies on standardized in vitro susceptibility testing methods. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a cation-adjusted Mueller-Hinton Broth (CAMHB) or a synthetic medium to achieve a range of concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of this compound.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for bacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC Determination.

Conclusion

This compound, as part of the broader TAN-1057 family of antibiotics, presents a promising avenue for the development of new antibacterial agents, particularly against resistant Gram-positive pathogens. Its mechanism of action, targeting the fundamental process of protein synthesis, is a well-validated strategy for antibiotic development. Further research to fully elucidate the specific antibacterial spectrum and pharmacokinetic/pharmacodynamic properties of this compound is warranted to explore its full therapeutic potential. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in this endeavor.

References

TAN-1057C: A Technical Guide on its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057 is a family of related dipeptide antibiotics, comprising TAN-1057A, B, C, and D, produced by the Gram-negative bacterium Flexibacter sp. PK-74 and PK-176.[1][2] These compounds have demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][3] The primary mechanism of action for this antibiotic family is the inhibition of bacterial protein biosynthesis.[1][4] This technical guide provides a comprehensive overview of the available data on the activity of TAN-1057C and its related compounds against Gram-positive bacteria, details on experimental protocols, and visualizations of key processes.

Note on Data Availability: While the TAN-1057 family of antibiotics has been described in scientific literature, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of Gram-positive bacteria, is not extensively available in publicly accessible resources. The majority of detailed experimental data focuses on TAN-1057A. This guide compiles and presents the available information for the entire TAN-1057 family to provide a comprehensive understanding.

Data Presentation: Antibacterial Activity of TAN-1057 Family

The following table summarizes the available quantitative and qualitative data on the antibacterial activity of the TAN-1057 family of compounds.

CompoundTarget Organism(s)Activity MetricValueReference(s)
TAN-1057A, B, C, D Gram-positive bacteria (including MRSA)QualitativeActive[1][3]
TAN-1057A Staphylococcus aureusIC50 (Protein Synthesis Inhibition)4.5 µg/mL
TAN-1057A Staphylococcus aureusMIC (in AOAC medium)0.1 µg/mL[5]
TAN-1057A Staphylococcus aureusMIC (in Mueller-Hinton broth)3.1 µg/mL[5]

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial activity of the TAN-1057 family stems from their ability to inhibit protein synthesis in bacteria.[1][4] Studies on TAN-1057A have shown that it specifically targets the 50S ribosomal subunit, thereby interfering with the translation process. This targeted action on a crucial cellular process explains its potent bactericidal or bacteriostatic effects. Resistance to TAN-1057 has been linked to alterations in the bacterial ribosomes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antibacterial agent like this compound against Gram-positive bacteria, based on standard broth microdilution methods.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound) stock solution

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Test Compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted test compound.

    • This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general method for assessing the inhibition of bacterial protein synthesis by a test compound.

Objective: To determine the effect of a compound on the in vitro translation of a reporter gene.

Materials:

  • Test compound (e.g., this compound)

  • E. coli S30 cell-free extract system for transcription and translation

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a suitable promoter (e.g., T7)

  • Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive analog)

  • Reaction buffer and energy source (ATP, GTP)

  • Scintillation counter or appropriate detection instrument for the reporter gene product

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and plasmid DNA.

    • Add varying concentrations of the test compound (this compound) to different reaction tubes.

    • Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (vehicle, e.g., DMSO).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation to occur.

  • Detection of Protein Synthesis:

    • Radiolabeled Amino Acid Incorporation:

      • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

      • Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

      • Measure the radioactivity of the filter using a scintillation counter.

    • Reporter Gene Assay:

      • If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.

      • If using a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the colorimetric change using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the negative control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Mandatory Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_culture Bacterial Colony Selection inoculum_prep Inoculum Preparation (0.5 McFarland) bact_culture->inoculum_prep inoculation Inoculation of 96-well Plate inoculum_prep->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Protein_Synthesis_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection & Analysis s30_extract Cell-Free S30 Extract mix Combine Reagents s30_extract->mix plasmid_dna Reporter Plasmid DNA plasmid_dna->mix reagents Buffer, Energy, Amino Acids reagents->mix test_compound This compound (Varying Conc.) test_compound->mix incubation Incubation (37°C) mix->incubation detection Measure Reporter (Radioactivity/Luminescence) incubation->detection analysis Calculate % Inhibition & IC50 detection->analysis

Caption: Workflow for In Vitro Protein Synthesis Inhibition Assay.

Mechanism_of_Action_Pathway cluster_ribosome Bacterial Ribosome (70S) ribosome_50s 50S Subunit protein_synthesis Protein Synthesis (Translation) ribosome_50s->protein_synthesis Inhibits ribosome_30s 30S Subunit tan1057c This compound tan1057c->ribosome_50s Binds to bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth

Caption: Proposed Mechanism of Action for this compound.

References

Investigating the Biosynthetic Pathway of TAN-1057C: A Proposed Pathway and Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of TAN-1057C has not been fully elucidated in publicly available scientific literature. This guide presents a scientifically informed, hypothetical pathway based on the known chemical structure of TAN-1057 and established principles of natural product biosynthesis. The experimental protocols described are general methodologies that could be employed to investigate this proposed pathway.

Introduction

TAN-1057A, B, C, and D are a group of related dipeptide antibiotics produced by the bacterium Flexibacter sp. PK-74. These compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting protein biosynthesis. The unique chemical architecture of TAN-1057, featuring a dihydropyrimidinone heterocyclic core and a β-arginine residue, makes its biosynthetic origin a subject of significant scientific interest for potential bioengineering and the development of novel antibiotics. This technical guide proposes a plausible biosynthetic pathway for this compound and outlines a research framework for its experimental validation.

Proposed Biosynthetic Pathway of this compound

Based on the dipeptide structure of this compound, its biosynthesis is hypothesized to be orchestrated by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. The pathway can be conceptually divided into three key stages: (1) Synthesis of non-proteinogenic amino acid precursors, (2) NRPS-mediated dipeptide assembly, and (3) Post-assembly tailoring and release.

Precursor Biosynthesis

The assembly of this compound requires two primary building blocks: L-arginine and a modified β-amino acid that forms the dihydropyrimidinone ring.

  • L-Arginine: This proteinogenic amino acid is expected to be supplied from the primary metabolism of Flexibacter sp. PK-74.

  • β-Amino-dihydropyrimidinone Precursor: The formation of the heterocyclic core likely involves a dedicated set of enzymes that modify a precursor from primary metabolism, potentially a fatty acid or polyketide-derived starter unit, followed by amination and cyclization.

NRPS Assembly Line

A putative NRPS, herein designated tanN, is proposed to be the central machinery for this compound synthesis. A minimal NRPS module for the incorporation of each amino acid would consist of an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering and transport, and a condensation (C) domain for peptide bond formation.

The proposed NRPS architecture for this compound biosynthesis would involve two modules:

  • Module 1: Responsible for the activation and incorporation of the β-amino-dihydropyrimidinone precursor.

  • Module 2: Responsible for the activation and incorporation of L-arginine.

Tailoring and Release

Following the condensation of the two amino acid residues on the NRPS, a terminal thioesterase (TE) domain is expected to catalyze the release of the dipeptide. This release could occur via hydrolysis to yield a linear dipeptide, which is then cyclized by a separate enzyme, or through an intramolecular cyclization reaction directly on the enzyme complex.

Hypothetical Enzymatic Functions

The following table summarizes the proposed enzymes and their putative roles in the this compound biosynthetic pathway.

Proposed Enzyme Gene (Hypothetical) Proposed Function
Precursor Synthetase ComplextanA-DA set of enzymes responsible for the synthesis of the β-amino-dihydropyrimidinone precursor from primary metabolites. This may include aminotransferases, cyclases, and dehydrogenases.
Non-Ribosomal Peptide SynthetasetanNA multi-domain enzyme complex that activates and condenses the two amino acid precursors. It would contain specific adenylation, thiolation, and condensation domains for each monomer.
ThioesterasetanTA terminal domain of the NRPS or a discrete enzyme that catalyzes the release of the assembled dipeptide from the synthetase, potentially facilitating the final cyclization.

Proposed Experimental Workflow to Elucidate the this compound Biosynthetic Pathway

The following diagram outlines a potential experimental workflow for identifying and characterizing the this compound biosynthetic gene cluster and validating the function of the involved enzymes.

experimental_workflow cluster_identification Gene Cluster Identification genome_sequencing Genome Sequencing of Flexibacter sp. PK-74 bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) genome_sequencing->bioinformatics Identify putative NRPS clusters gene_knockout Gene Knockout Studies bioinformatics->gene_knockout heterologous_expression Heterologous Expression in a suitable host (e.g., E. coli, Streptomyces) metabolite_profiling Metabolite Profiling of mutant strains (LC-MS, NMR) gene_knockout->metabolite_profiling biochemical_assays In vitro Biochemical Assays of purified enzymes heterologous_expression->biochemical_assays pathway_reconstruction Pathway Reconstruction biochemical_assays->pathway_reconstruction metabolite_profiling->pathway_reconstruction

Proposed experimental workflow for this compound biosynthesis elucidation.

Detailed Methodologies for Key Experiments

Genome Sequencing and Bioinformatic Analysis
  • Protocol: High-quality genomic DNA would be extracted from a pure culture of Flexibacter sp. PK-74. A combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies would be employed to generate a complete and accurate genome assembly.

  • Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs). BGCs containing NRPS genes would be prioritized as candidates for this compound biosynthesis. Homology searches (BLAST) against known NRPS and tailoring enzyme sequences would be used to predict the function of individual genes within the candidate cluster.

Gene Inactivation and Metabolite Profiling
  • Protocol: Targeted gene inactivation of the candidate NRPS gene (tanN) and other putative tailoring genes within the identified BGC would be performed using established genetic tools for Gram-negative bacteria, such as homologous recombination-based methods.

  • Analysis: The wild-type and mutant strains would be cultivated under conditions known to favor this compound production. The culture extracts would be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The absence of this compound in the mutant strains would confirm the involvement of the inactivated gene in its biosynthesis. Accumulation of pathway intermediates in certain mutants could provide insights into the function of the knocked-out gene.

Heterologous Expression and In Vitro Biochemical Assays
  • Protocol: The entire putative this compound BGC, or individual genes, would be cloned into a suitable expression vector and introduced into a well-characterized heterologous host, such as E. coli or a model Streptomyces species. The heterologous host would then be cultured, and the production of this compound or its intermediates would be monitored.

  • Enzyme Assays: Individual enzymes from the pathway, particularly the adenylation domains of the NRPS, would be overexpressed and purified. In vitro assays, such as the ATP-pyrophosphate exchange assay, would be performed to determine the substrate specificity of the A-domains, confirming which amino acids are activated and incorporated.

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the hypothetical biosynthetic pathway of this compound.

TAN1057C_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_release Release and Final Product primary_metabolism Primary Metabolism (e.g., Fatty Acid/Polyketide Precursors) precursor_synthesis β-Amino-dihydropyrimidinone Precursor Synthesis primary_metabolism->precursor_synthesis tanA-D (putative) NRPS Module 1 (tanN) A T C Module 2 (tanN) A T TE precursor_synthesis->NRPS:f1 Loading arginine L-Arginine arginine->NRPS:f5 Loading TAN1057C This compound NRPS:f7->TAN1057C Release/Cyclization

Hypothetical biosynthetic pathway for this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway holds significant potential for the discovery of novel enzymatic tools and the engineered production of new antibiotic derivatives with improved therapeutic properties. The proposed pathway and experimental framework presented in this guide provide a solid foundation for future research endeavors aimed at unraveling the molecular intricacies of this fascinating natural product's biosynthesis. Further investigation, beginning with the genome sequencing of the producing organism, is a critical next step to validate these hypotheses and unlock the full potential of the TAN-1057 biosynthetic machinery.

TAN-1057C: A Technical Overview of its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057C is a member of the TAN-1057 complex, a group of four related dipeptide antibiotics (A, B, C, and D) produced by the Gram-negative bacterium Flexibacter sp. strain PK-74.[1] These compounds have garnered scientific interest due to their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activity, and the methodologies for its production and isolation, based on available scientific literature.

Physicochemical Properties

While detailed experimental data from the primary literature is not fully available, the fundamental physicochemical properties of this compound have been reported and are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₅N₉O₃[2]
Molar Mass 355.403 g/mol [2]
CAS Number 128126-46-5[2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Optical Rotation Not specified in available literature
Solubility Not specified in available literature
Stability Not specified in available literature

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its most notable activity is against MRSA, a major cause of hospital-acquired infections.[1]

The proposed mechanism of action for the TAN-1057 series of antibiotics is the inhibition of protein biosynthesis .[1] Specifically, studies on the related compound TAN-1057A have shown that it interferes with the formation of the 50S ribosomal subunit in bacteria. This disruption of ribosome assembly ultimately halts protein synthesis, leading to bacterial cell death. It is highly probable that this compound shares this mechanism of action due to its structural similarity to TAN-1057A.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit 70S_Ribosome 70S_Ribosome 30S_subunit->70S_Ribosome associates with 50S_subunit 50S Subunit 50S_subunit->70S_Ribosome mRNA mRNA mRNA->30S_subunit binds Amino_Acids Amino Acids tRNA tRNA Amino_Acids->tRNA charging tRNA->30S_subunit binds Polypeptide_Chain Polypeptide Chain (Protein) TAN_1057C This compound TAN_1057C->50S_subunit Inhibits formation 70S_Ribosome->Polypeptide_Chain Elongation

Fig. 1: Proposed mechanism of this compound action.

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, and purification of this compound are described in the primary literature. While the full text of this publication is not widely available, the following outlines the general workflow based on common microbiological and biochemical techniques.

Fermentation of Flexibacter sp. PK-74

The production of this compound is achieved through the cultivation of Flexibacter sp. PK-74 in a suitable nutrient-rich medium. The fermentation process would typically involve the following steps:

  • Inoculum Preparation: A seed culture of Flexibacter sp. PK-74 is prepared by transferring a stock culture to a small volume of sterile growth medium and incubating until a sufficient cell density is reached.

  • Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of the TAN-1057 antibiotics.

  • Monitoring: The fermentation process is monitored for parameters such as cell growth, pH, and antibiotic production over time.

Isolation and Purification of this compound

Following fermentation, the TAN-1057 antibiotics are extracted from the culture broth and purified. A general workflow for this process is as follows:

  • Cell Removal: The bacterial cells are separated from the culture broth by centrifugation or filtration.

  • Extraction: The cell-free supernatant is subjected to an extraction process to isolate the crude antibiotic mixture. This may involve techniques such as solvent extraction or adsorption chromatography.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to separate the individual TAN-1057 components. This multi-step process is necessary to isolate this compound from its closely related diastereomer, TAN-1057D, and the other components, A and B. Common chromatographic techniques that would be employed include:

    • Ion-exchange chromatography

    • Gel filtration chromatography

    • Reversed-phase high-performance liquid chromatography (HPLC)

Isolation_Workflow Fermentation Fermentation of Flexibacter sp. PK-74 Harvest Harvest of Culture Broth Fermentation->Harvest Centrifugation Centrifugation/Filtration Harvest->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discarded) Centrifugation->Cell_Pellet Extraction Crude Extraction (e.g., Solvent Extraction) Supernatant->Extraction Crude_Extract Crude TAN-1057 Extract Extraction->Crude_Extract Chromatography1 Initial Chromatographic Separation (e.g., Ion Exchange) Crude_Extract->Chromatography1 Partially_Purified Partially Purified Fractions Chromatography1->Partially_Purified Chromatography2 Further Chromatographic Steps (e.g., Gel Filtration) Partially_Purified->Chromatography2 Enriched_Fractions Enriched this compound/D Fractions Chromatography2->Enriched_Fractions HPLC Reversed-Phase HPLC Enriched_Fractions->HPLC Pure_TAN_1057C Pure this compound HPLC->Pure_TAN_1057C

References

Spontaneous Epimerization of TAN-1057 Diastereomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-1057 is a potent antibiotic with a complex stereochemistry, existing as a mixture of diastereomers, primarily TAN-1057 A and TAN-1057 B. A critical aspect of the chemistry of TAN-1057 is the spontaneous epimerization that occurs in aqueous solutions, leading to an equilibrium between the diastereomers. This interconversion has significant implications for its biological activity, manufacturing, and formulation. This technical guide provides an in-depth overview of the core principles of this phenomenon, including the underlying chemical mechanisms and the factors that influence the rate and equilibrium of the epimerization. While specific quantitative data for TAN-1057 is not extensively available in the public domain, this guide outlines established experimental protocols for characterizing the epimerization kinetics and equilibrium, drawing from methodologies applied to analogous chiral molecules.

Introduction to TAN-1057 and its Diastereomers

TAN-1057 is a dipeptide antibiotic that has demonstrated significant activity against various bacteria. Its molecular structure contains multiple chiral centers, giving rise to several stereoisomers. The most studied of these are TAN-1057 A and TAN-1057 B, which are diastereomers that can interconvert in solution. This spontaneous epimerization is a crucial factor to consider in the development of TAN-1057 as a therapeutic agent, as the different stereoisomers may exhibit varied biological activities and pharmacokinetic profiles.

The Mechanism of Epimerization

The spontaneous interconversion of TAN-1057 A and B is understood to proceed through a base-catalyzed enolization mechanism at the chiral carbon alpha to a carbonyl group. The presence of a labile proton at this position allows for its abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in either the original stereoisomer or its epimer. The equilibrium between the two diastereomers is determined by their relative thermodynamic stabilities.

Epimerization_Mechanism cluster_legend Legend TAN-1057 A TAN-1057 A Enolate Intermediate (Planar) Enolate Intermediate (Planar) TAN-1057 A->Enolate Intermediate (Planar) - H+ Enolate Intermediate (Planar)->TAN-1057 A + H+ TAN-1057 B TAN-1057 B Enolate Intermediate (Planar)->TAN-1057 B + H+ TAN-1057 B->Enolate Intermediate (Planar) - H+ Forward Reaction Forward Reaction Reverse Reaction Reverse Reaction

Caption: Proposed mechanism for the epimerization of TAN-1057 diastereomers.

Factors Influencing Epimerization

The rate and extent of epimerization of TAN-1057 are influenced by several environmental factors:

  • pH: As the epimerization is typically base-catalyzed, the rate of interconversion is expected to increase with higher pH. Acidic conditions may slow down or inhibit the process.

  • Temperature: Like most chemical reactions, the rate of epimerization is temperature-dependent and is expected to increase with rising temperatures.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and the enolate intermediate, thereby affecting the reaction rate.

Due to the lack of publicly available quantitative data for TAN-1057, the following tables are presented as templates for organizing experimental findings.

Table 1: Hypothetical pH-Dependent Epimerization Data

pHkobs (s-1)Keq ([B]/[A])
5.0Data not availableData not available
7.0Data not availableData not available
9.0Data not availableData not available

Table 2: Hypothetical Temperature-Dependent Epimerization Data (at constant pH)

Temperature (°C)kobs (s-1)Keq ([B]/[A])
25Data not availableData not available
37Data not availableData not available
50Data not availableData not available

Experimental Protocols for Characterization

To thoroughly characterize the spontaneous epimerization of TAN-1057, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

HPLC Method for Separation and Quantification of Diastereomers

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying TAN-1057 A and B.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column is required for the separation of diastereomers. The choice of the specific CSP will depend on the chemical nature of TAN-1057 and may require screening of different column types (e.g., polysaccharide-based, protein-based).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where both diastereomers exhibit strong absorbance.

  • Quantification: The concentration of each diastereomer is determined by integrating the peak area from the chromatogram and comparing it to a standard curve.

HPLC_Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chiral Column Separation Chiral Column Separation HPLC Injection->Chiral Column Separation UV Detection UV Detection Chiral Column Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General workflow for HPLC analysis of TAN-1057 diastereomers.

Kinetic Studies of Epimerization

Kinetic studies are performed to determine the rate of interconversion between TAN-1057 A and B under various conditions.

  • Sample Preparation: Prepare solutions of a pure diastereomer (if available) or a non-equilibrium mixture in buffers of different pH values and in different solvents.

  • Incubation: Incubate the solutions at a constant temperature.

  • Time-course Analysis: At specific time intervals, withdraw an aliquot of the solution and quench the reaction (e.g., by rapid freezing or acidification).

  • HPLC Analysis: Analyze the quenched samples by the developed HPLC method to determine the concentration of each diastereomer.

  • Data Analysis: Plot the concentration of each diastereomer as a function of time. The data can be fitted to a first-order kinetic model to determine the observed rate constant (kobs) and the equilibrium constant (Keq).

NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the mechanism of epimerization.

  • 1H NMR: Monitoring the changes in the proton signals specific to each diastereomer over time can be used to follow the epimerization process.

  • Deuterium Exchange: Performing the epimerization in a deuterated solvent (e.g., D2O) can help to confirm the involvement of proton abstraction and addition by observing the incorporation of deuterium at the chiral center.

NMR_Logic Pure Diastereomer in NMR Tube Pure Diastereomer in NMR Tube Acquire Initial Spectrum (t=0) Acquire Initial Spectrum (t=0) Pure Diastereomer in NMR Tube->Acquire Initial Spectrum (t=0) Incubate at Controlled Temperature Incubate at Controlled Temperature Acquire Initial Spectrum (t=0)->Incubate at Controlled Temperature Acquire Spectra at Time Intervals Acquire Spectra at Time Intervals Incubate at Controlled Temperature->Acquire Spectra at Time Intervals Monitor Signal Changes Monitor Signal Changes Acquire Spectra at Time Intervals->Monitor Signal Changes Determine Kinetic Parameters Determine Kinetic Parameters Monitor Signal Changes->Determine Kinetic Parameters

Caption: Logical flow for an NMR-based epimerization study.

Implications for Drug Development

The spontaneous epimerization of TAN-1057 has several important implications for its development as a pharmaceutical product:

  • Biological Activity: If the two diastereomers have different biological activities, the epimerization will affect the overall potency of the drug product over time.

  • Manufacturing and Storage: The conditions during manufacturing and storage (e.g., pH, temperature, solvent) must be carefully controlled to minimize unwanted epimerization and ensure a consistent product.

  • Formulation: The formulation of the final drug product must be designed to maintain the desired diastereomeric ratio throughout its shelf life.

  • Regulatory Considerations: Regulatory agencies will require a thorough understanding and control of the diastereomeric composition of the drug substance and drug product.

Conclusion

Methodological & Application

Enantioselective Synthesis of TAN-1057A/B Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of analogs of TAN-1057A/B, a class of dipeptide antibiotics with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of these analogs is of significant interest for the development of new therapeutics with improved efficacy and reduced toxicity.

Introduction

TAN-1057A and TAN-1057B are naturally occurring diastereomeric dipeptide antibiotics isolated from Flexibacter sp. PK-74.[1][2] They exhibit significant antibacterial activity, including against MRSA, by inhibiting protein biosynthesis.[2] However, their therapeutic potential is limited by toxic side effects. Consequently, the synthesis of analogs with modified structures, particularly at the β-arginine side chain, has been a key focus of research to develop compounds with an improved therapeutic index. The core dihydropyrimidinone heterocycle has been shown to be essential for biological activity.

This guide details a convergent and enantioselective synthetic approach, adaptable for the parallel synthesis of a library of TAN-1057A/B analogs, allowing for the exploration of structure-activity relationships (SAR).

Data Presentation

Table 1: Structures and Overall Yields of Synthesized TAN-1057A/B Analogs
AnalogR¹ GroupOverall Yield (%)
8a H28
8b Me32
8c Et30
8d n-Pr29
8e CH₂CH₂OMe25
8f CH₂-(2-furyl)21

Data compiled from Aguilar, N.; Krüger, J. Toward a Library Synthesis of the Natural Dipeptide Antibiotic TAN 1057 A,B. Molecules 2002, 7, 469-474.

Table 2: Antibacterial Activity (MIC) of Selected TAN-1057A/B Analogs
CompoundMIC (µg/mL) against MRSA ATCC 43300
Analog 5 12.5
Analog 7 50
Analog 8 50

Note: The specific structures for analogs 5, 7, and 8 were not detailed in the provided search results. Data from: Investigation of the Anti-Methicillin-Resistant Staphylococcus aureus Activity of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis. Molecules 2021, 26, 3531.

Experimental Protocols

The following protocols are based on the convergent synthetic strategy involving the preparation of a key amine intermediate followed by guanidinylation and deprotection.

I. Synthesis of the Key Amine Intermediate (4)

This phase involves the coupling of an orthogonally protected β-lysine derivative with the dihydropyrimidinone core, followed by deprotection.

Materials:

  • Orthogonally protected β-lysine (e.g., N-α-Fmoc-N-ε-Boc-β-lysine) (1.0 equiv)

  • Dihydropyrimidinone core (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 4M HCl in dioxane

Procedure:

  • Dissolve the orthogonally protected β-lysine and the dihydropyrimidinone core in DMF.

  • Add EDC and HOBt to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Dissolve the purified, Boc-protected intermediate in a minimal amount of DCM.

  • Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the amine intermediate (4).

II. Parallel Synthesis of TAN-1057A/B Analogs (8a-f) via Solid-Phase Guanidinylation

This protocol outlines the parallel synthesis of a library of analogs using a solid-phase supported guanylation reagent.

Materials:

  • Polymer-supported isothiourea (1.5 equiv)

  • Amine intermediate hydrochloride salt (4) (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • 33% HBr in acetic acid

  • Methanol

  • Acetone

Procedure:

  • Swell the polymer-supported isothiourea resin in DMF in separate reaction vessels for each analog.

  • Add a solution of the amine intermediate hydrochloride salt (4) in DMF to each reaction vessel.

  • Add DBU to each vessel and shake the mixtures at room temperature for 48-72 hours.

  • Filter the resins and wash thoroughly with DMF, DCM, and methanol.

  • Cleave the protected analogs from the resin and deprotect the guanidino group by treating the resin with 33% HBr in acetic acid for 2 hours.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude analogs by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final TAN-1057A/B analog hydrobromide salts (8a-f).

Mandatory Visualization

Synthetic Workflow for TAN-1057A/B Analogs

G cluster_0 Synthesis of Amine Intermediate cluster_1 Parallel Synthesis of Analogs Protected_beta_Lysine Protected β-Lysine Peptide_Coupling Peptide Coupling (EDC, HOBt) Protected_beta_Lysine->Peptide_Coupling Dihydropyrimidinone_Core Dihydropyrimidinone Core Dihydropyrimidinone_Core->Peptide_Coupling Boc_Protected_Intermediate Boc-Protected Intermediate Peptide_Coupling->Boc_Protected_Intermediate Boc_Deprotection Boc Deprotection (HCl/Dioxane) Boc_Protected_Intermediate->Boc_Deprotection Amine_Intermediate_HCl Amine Intermediate (4) (HCl salt) Boc_Deprotection->Amine_Intermediate_HCl Guanidinylation Guanidinylation (DBU) Amine_Intermediate_HCl->Guanidinylation Polymer_Isothiourea Polymer-supported Isothiourea Polymer_Isothiourea->Guanidinylation Protected_Analog_Resin Protected Analog on Resin Guanidinylation->Protected_Analog_Resin Cleavage_Deprotection Cleavage & Deprotection (HBr/AcOH) Protected_Analog_Resin->Cleavage_Deprotection Crude_Analog Crude Analog Cleavage_Deprotection->Crude_Analog Purification RP-HPLC Purification Crude_Analog->Purification Final_Analog Final Analog (8a-f) Purification->Final_Analog

Caption: Convergent synthesis of TAN-1057A/B analogs.

Logical Relationship of Key Synthetic Steps

G Start Starting Materials (Protected Amino Acid, Dihydropyrimidinone) Step1 Peptide Bond Formation Start->Step1 Convergent Coupling Step2 Amine Deprotection Step1->Step2 Exposing Reactive Site Step3 Guanidinylation Step2->Step3 Side Chain Modification Step4 Final Deprotection Step3->Step4 Global Deprotection End Target Analog Step4->End

Caption: Key stages in the synthesis of TAN-1057A/B analogs.

References

Laboratory Synthesis of TAN-1057C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of TAN-1057C, a potent antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis is based on the convergent total synthesis of TAN-1057A-D developed by Yuan and Williams. This protocol focuses specifically on the synthesis of the C diastereomer.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the preparation of two key fragments: a protected β-amino acid derivative and a unique cyclic amidinourea moiety. These fragments are then coupled, followed by a final deprotection step to yield the target compound. The stereochemistry of this compound is established through the use of stereochemically defined starting materials.

II. Experimental Protocols

The following protocols detail the key steps in the synthesis of this compound.

Protocol 1: Synthesis of the Protected β-Homoarginine Equivalent

This protocol describes the preparation of the protected β-amino acid side chain, a crucial building block for the synthesis. The synthesis commences from a commercially available and enantiomerically pure starting material.

Materials:

  • (S)-N-α-Boc-N-δ,N-ω-bis(Cbz)-arginine

  • Activating agent (e.g., HATU)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Appropriate solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Reagents for the homologation of the amino acid

Procedure:

  • Activation: Dissolve (S)-N-α-Boc-N-δ,N-ω-bis(Cbz)-arginine in anhydrous DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Homologation: The activated arginine derivative is then subjected to a homologation sequence, such as an Arndt-Eistert homologation, to extend the carbon chain by one methylene unit, yielding the corresponding β-amino acid. This multi-step process typically involves conversion to the diazoketone followed by a Wolff rearrangement.

  • Purification: The resulting protected β-homoarginine derivative is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Synthesis of the Cyclic Amidinourea Heterocycle

This protocol outlines the construction of the characteristic cyclic amidinourea core of this compound.

Materials:

  • Appropriately protected (S)- or (R)-2,3-diaminopropionic acid derivative (to achieve the desired stereochemistry for this compound)

  • Reagents for the formation of the cyclic amidinourea, such as a protected S-methylisothiourea derivative.

  • Solvents (e.g., DMF)

  • Base (e.g., DIPEA)

Procedure:

  • Condensation: The protected 2,3-diaminopropionic acid derivative is reacted with the S-methylisothiourea reagent in DMF in the presence of DIPEA. The reaction mixture is heated to facilitate the cyclization.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Coupling and Deprotection to Yield this compound

This final protocol describes the coupling of the two key fragments and the subsequent removal of protecting groups to afford this compound.

Materials:

  • Protected β-homoarginine equivalent (from Protocol 1)

  • Cyclic amidinourea heterocycle (from Protocol 2)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF)

  • Reagents for deprotection (e.g., Trifluoroacetic acid - TFA for Boc groups, H₂/Pd-C for Cbz groups)

Procedure:

  • Coupling Reaction: The protected β-homoarginine equivalent and the cyclic amidinourea heterocycle are dissolved in anhydrous DMF. HATU and DIPEA are added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.

  • Deprotection: The fully protected intermediate is dissolved in a suitable solvent, and the protecting groups are removed under appropriate conditions. For example, Boc groups are typically removed with TFA in DCM, and Cbz groups are removed by catalytic hydrogenation.

  • Purification of this compound: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield this compound as a salt (e.g., trifluoroacetate).

III. Quantitative Data

The following table summarizes typical yields and characterization data for the key steps in the synthesis of TAN-1057 diastereomers, as reported in the literature. Data specific to this compound should be collected and recorded during the synthesis.

StepCompoundTypical Yield (%)Analytical Data
Synthesis of Protected β-HomoarginineProtected β-Homoarginine Derivative60-70¹H NMR, ¹³C NMR, HRMS
Synthesis of Cyclic AmidinoureaCyclic Amidinourea Heterocycle50-65¹H NMR, ¹³C NMR, HRMS
Coupling and DeprotectionThis compound40-50 (over 2 steps)¹H NMR, ¹³C NMR, HRMS, RP-HPLC (retention time and purity)

IV. Visualizations

Synthetic Pathway of this compound

TAN_1057C_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly Protected Arginine Protected Arginine Protected Beta-Homoarginine Protected Beta-Homoarginine Protected Arginine->Protected Beta-Homoarginine Homologation Protected this compound Protected this compound Protected Beta-Homoarginine->Protected this compound Coupling Protected Diaminopropionic Acid Protected Diaminopropionic Acid Cyclic Amidinourea Cyclic Amidinourea Protected Diaminopropionic Acid->Cyclic Amidinourea Cyclization Cyclic Amidinourea->Protected this compound This compound This compound Protected this compound->this compound Deprotection

Caption: Convergent synthetic route to this compound.

Experimental Workflow for a Typical Coupling Reaction

Coupling_Workflow A Combine Protected Fragments and Solvent (DMF) B Add Coupling Reagent (HATU) and Base (DIPEA) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Reaction Quench and Aqueous Work-up C->D E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Purification by Column Chromatography F->G H Characterization of Protected this compound G->H

Caption: Workflow for the coupling of key synthetic fragments.

Application Notes and Protocols for Testing TAN-1057C Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057C is a novel antibacterial agent with promising activity against a range of bacterial pathogens. These application notes provide detailed protocols for the comprehensive evaluation of the in vitro antibacterial properties of this compound. The following sections outline the necessary materials and methodologies for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and anti-biofilm activity. Adherence to these standardized protocols will ensure reproducible and comparable results, facilitating the assessment of this compound's therapeutic potential. The mechanism of action for the related compound, TAN-1057A, has been shown to be the inhibition of protein biosynthesis in both Escherichia coli and Staphylococcus aureus[1]. This provides a basis for understanding the potential mechanism of this compound.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus25923
Methicillin-resistantS. aureus (MRSA)43300
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 25923

Time (hours)Log10 CFU/mL (Untreated Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
8
12
24

Table 3: Anti-Biofilm Activity of this compound

Bacterial StrainMBIC50 (µg/mL)MBEC50 (µg/mL)
Staphylococcus aureus
Pseudomonas aeruginosa

MBIC50: Minimum Biofilm Inhibitory Concentration (50% inhibition) MBEC50: Minimum Biofilm Eradication Concentration (50% eradication)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] This protocol is based on the broth microdilution method.[2][5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2][7]

  • Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in CAMHB within the wells of a 96-well microtiter plate. The concentration range should be selected to bracket the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[2][6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[2][7]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8] This test is performed as a follow-up to the MIC assay.[9]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: From the MIC well and each well with higher concentrations of this compound (i.e., wells with no visible growth), take a 10-100 µL aliquot.[7]

  • Plating: Spread the aliquot evenly onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 24-48 hours, or until colonies are visible on the control plate.[7]

  • MBC Determination: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[7][8][10]

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterium.[11][12]

Materials:

  • This compound stock solution

  • Bacterial strain in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • MHA plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase (approximately 1-5 x 10⁶ CFU/mL) in CAMHB.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial suspension. Include a growth control without the drug.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[13] Perform serial tenfold dilutions in sterile saline and plate onto MHA plates to determine the viable cell count (CFU/mL).

  • Incubation and Analysis: Incubate the plates at 37°C for 24 hours and count the colonies. Plot the log10 CFU/mL versus time for each concentration of this compound. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.[14][15]

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial strains known for biofilm formation (e.g., S. aureus, P. aeruginosa)

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Plate reader

Procedure for Biofilm Inhibition:

  • Inoculation and Treatment: Add a standardized bacterial suspension (approximately 10⁶ CFU/mL) and various concentrations of this compound to the wells of a microtiter plate.[16][17]

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing and Staining: Gently wash the wells with PBS to remove planktonic cells. Stain the adherent biofilms with crystal violet for 15 minutes.[16]

  • Destaining and Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570-595 nm) using a plate reader.[16]

Procedure for Biofilm Eradication:

  • Biofilm Formation: Grow biofilms in the microtiter plate for 24 hours as described above, without the addition of this compound.

  • Treatment: After the initial incubation, remove the planktonic cells and add fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms.

  • Incubation and Quantification: Incubate for another 24 hours, then wash, stain, and quantify the remaining biofilm biomass as described for the inhibition assay.

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay cluster_biofilm Anti-Biofilm Assay mic_prep Prepare Inoculum & Serial Dilutions mic_inoc Inoculate Plate mic_prep->mic_inoc mic_inc Incubate (18-24h) mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read mbc_subculture Subculture from MIC wells mic_read->mbc_subculture Use MIC results mbc_plate Plate on MHA mbc_subculture->mbc_plate mbc_inc Incubate (24-48h) mbc_plate->mbc_inc mbc_read Determine MBC mbc_inc->mbc_read tk_prep Prepare Log-Phase Inoculum tk_expose Expose to this compound tk_prep->tk_expose tk_sample Sample at Time Points tk_expose->tk_sample tk_plate Plate Dilutions tk_sample->tk_plate tk_count Count CFU tk_plate->tk_count bf_form Biofilm Formation +/- this compound bf_wash Wash Planktonic Cells bf_form->bf_wash bf_stain Crystal Violet Stain bf_wash->bf_stain bf_quant Quantify Absorbance bf_stain->bf_quant

Caption: Experimental workflow for antibacterial activity testing.

signaling_pathway cluster_bacterium Bacterial Cell ribosome Ribosome (70S) protein Functional Proteins ribosome->protein mrna mRNA mrna->ribosome Translation growth Cell Growth & Replication protein->growth tan1057c This compound tan1057c->ribosome Inhibits Protein Synthesis

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of TAN-1057C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-1057C belongs to a family of dipeptide antibiotics, including TAN-1057A, B, and D, originally isolated from the bacterium Flexibacter sp.[1][] These compounds have demonstrated significant antibacterial activity, notably against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1][][3] The primary mechanism of action for the TAN-1057 series of antibiotics is the inhibition of bacterial protein biosynthesis.[1][4] Specifically, TAN-1057A has been shown to interfere with the formation of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound and its analogs.

Data Presentation

The following tables summarize the available quantitative data for TAN-1057 analogs. It is important to note that while this compound is known to be active, specific MIC and IC50 values are not as readily available in the public domain as those for TAN-1057A. The data for TAN-1057A can be used as a reliable reference for the expected efficacy of this compound.

Table 1: In Vitro Antibacterial Activity of TAN-1057 Analogs

CompoundTest OrganismMediumMIC (µg/mL)Reference
TAN-1057A/B mixtureStaphylococcus aureus P209AOAC0.1[4]
TAN-1057A/B mixtureStaphylococcus aureus P209Mueller-Hinton Broth3.1[4]

Table 2: In Vitro Inhibitory Activity of TAN-1057A against Staphylococcus aureus

AssayParameterValue (µg/mL)Reference
Growth Inhibition50% reduction in growth rate6.0[4]
Protein Synthesis InhibitionIC504.5[4]
50S Ribosomal Subunit Formation InhibitionIC509.0[4]
Cell-Free Translation Inhibition (sensitive strain)IC501.45[4]
Cell-Free Translation Inhibition (resistant strain)IC5023.2[4]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis through the disruption of 50S ribosomal subunit formation. The following diagram illustrates this proposed signaling pathway.

TAN1057C_Mechanism_of_Action cluster_ribosome_assembly Ribosome Biogenesis cluster_translation Protein Synthesis (Translation) 30S_precursor 30S Precursor 30S_subunit 30S Subunit 30S_precursor->30S_subunit 50S_precursor 50S Precursor 50S_subunit 50S Subunit 50S_precursor->50S_subunit 70S_ribosome 70S Ribosome 30S_subunit->70S_ribosome 50S_subunit->70S_ribosome Polypeptide Polypeptide Chain 70S_ribosome->Polypeptide Elongation mRNA mRNA mRNA->70S_ribosome tRNA Aminoacyl-tRNA tRNA->70S_ribosome TAN1057C TAN1057C TAN1057C->50S_precursor Inhibition MIC_Determination_Workflow Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of this compound in Broth Start->Prepare_Serial_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Serial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Protein_Synthesis_Inhibition_Workflow Start Start Prepare_Reaction_Mix Prepare Cell-Free Reaction Master Mix Start->Prepare_Reaction_Mix Add_TAN1057C Add Varying Concentrations of this compound Prepare_Reaction_Mix->Add_TAN1057C Initiate_Reaction Initiate Reaction with Labeled Amino Acids Add_TAN1057C->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect_Signal Detect Protein Synthesis (Radioactivity/Fluorescence) Incubate->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Experimental Use of TAN-1057C in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a notable absence of publicly available scientific literature detailing the experimental use of TAN-1057C in animal models. The following application notes and protocols are therefore presented as a generalized framework based on standard methodologies for evaluating novel antibiotic compounds in preclinical settings. These should be adapted and refined based on emergent data and specific research objectives.

Introduction

This compound is a member of the TAN-1057 family of antibiotics, which are organic compounds isolated from the bacterium Flexibacter sp. PK-74.[1] These compounds, including the closely related diastereomer TAN-1057D, have demonstrated in vitro efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting protein biosynthesis.[1] To translate these in vitro findings into potential clinical applications, rigorous evaluation in animal models is a critical step. This document outlines hypothetical application notes and standardized protocols for the initial in vivo characterization of this compound.

In Vivo Efficacy Models

The primary objective of in vivo efficacy studies is to determine the therapeutic potential of this compound against relevant bacterial infections in a living organism.

Murine Thigh Infection Model

This model is a standard for assessing the efficacy of antibiotics against localized bacterial infections.

Experimental Protocol:

  • Animal Model: Utilize immunocompetent or neutropenic mice (e.g., C57BL/6 or Swiss Webster), depending on the desired immunological context.

  • Inoculum Preparation: Prepare a standardized inoculum of a clinically relevant MRSA strain in logarithmic growth phase.

  • Infection: Anesthetize the mice and inject a defined bacterial load (e.g., 10^6 CFU) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral). A range of doses should be evaluated to determine a dose-response relationship.

  • Endpoint: At 24 hours post-treatment, euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and perform quantitative bacterial culture to determine the reduction in bacterial load compared to a vehicle-treated control group.

Murine Systemic Infection (Sepsis) Model

This model evaluates the ability of this compound to control a disseminated bacterial infection.

Experimental Protocol:

  • Animal Model: Typically, immunocompetent mice are used.

  • Infection: Administer a lethal or sub-lethal dose of an MRSA strain via the intraperitoneal or intravenous route.

  • Treatment: Initiate treatment with this compound at a set time post-infection. Multiple dosing regimens may be explored.

  • Endpoint: Monitor the survival of the animals over a period of 7-14 days. Secondary endpoints can include measuring bacterial load in blood and major organs (spleen, liver, kidneys) at earlier time points.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing regimens.

Pharmacokinetic Profiling

Experimental Protocol:

  • Animal Model: Use healthy mice or rats. Cannulation of a major blood vessel (e.g., jugular vein) can facilitate serial blood sampling.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous and oral to determine bioavailability).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters as outlined in the table below.

Table 1: Key Pharmacokinetic Parameters for this compound

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for extravascular routes)
Pharmacodynamic Analysis

PD studies aim to correlate the exposure of the drug with its therapeutic effect.

Experimental Protocol:

  • Model Integration: Integrate PK sampling into the efficacy models described in Section 2.

  • PD Indices: Determine the key PD index that correlates with efficacy (e.g., AUC/MIC, Cmax/MIC, or %Time>MIC). This is achieved by analyzing the relationship between the different dosing regimens, the resulting PK profiles, and the observed antibacterial effect.

Toxicology and Safety Assessment

Preliminary assessment of the safety profile of this compound is essential.

Experimental Protocol:

  • Acute Toxicity: Administer escalating single doses of this compound to rodents and observe for signs of toxicity and mortality over 14 days to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity: Administer daily doses of this compound for a defined period (e.g., 7 or 14 days). Monitor for clinical signs, changes in body weight, and food/water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the conceptual workflows for the described protocols.

Experimental_Workflow_Thigh_Infection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model Infection Induce Thigh Infection Animal_Model->Infection Inoculum_Prep Prepare MRSA Inoculum Inoculum_Prep->Infection Treatment Administer this compound Infection->Treatment Euthanasia Euthanize at 24h Treatment->Euthanasia Tissue_Harvest Harvest Thigh Muscle Euthanasia->Tissue_Harvest Bacterial_Quant Quantify Bacterial Load Tissue_Harvest->Bacterial_Quant Pharmacokinetic_Study_Workflow cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Prepare Cannulated Rodent Drug_Admin Administer Single Dose of this compound Animal_Prep->Drug_Admin Blood_Sampling Serial Blood Collection Drug_Admin->Blood_Sampling Plasma_Analysis LC-MS Bioanalysis Blood_Sampling->Plasma_Analysis PK_Modeling Calculate PK Parameters Plasma_Analysis->PK_Modeling

References

Application Notes and Protocols: Developing Derivatives of TAN-1057 for Broader Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TAN-1057 is a dipeptide antibiotic, naturally produced by Flexibacter sp., that has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action of TAN-1057 is the inhibition of bacterial protein biosynthesis. Despite its promising antimicrobial profile, the therapeutic potential of TAN-1057 is limited by significant toxic side effects. This has prompted research into the development of TAN-1057 derivatives with an improved therapeutic index, aiming for retained or enhanced antimicrobial activity alongside reduced toxicity. These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, evaluation, and mechanism of action of novel TAN-1057 derivatives.

1. Synthesis of TAN-1057 Derivatives

The synthesis of TAN-1057 derivatives often focuses on the modification of the β-arginine side chain, as early structure-activity relationship (SAR) studies have indicated that the heterocyclic core is essential for biological activity. A convergent synthetic strategy combining solid and liquid-phase chemistry is an efficient approach for generating a library of analogs.

1.1. General Synthetic Workflow

The following diagram outlines a general workflow for the parallel synthesis of TAN-1057 analogs.

G cluster_synthesis Synthesis Workflow start Start: Design Analogs resin Functionalized Resin (e.g., Isothiourea Resin) start->resin amine_prep Prepare Amine Core (Dihydropyrimidinone) start->amine_prep mitsunobu Solid-Phase Mitsunobu Reaction resin->mitsunobu wash1 Wash Resin mitsunobu->wash1 guanylation Guanylation Reaction wash1->guanylation amine_prep->guanylation cleavage Cleavage from Resin guanylation->cleavage purification Purification (e.g., HPLC) cleavage->purification deprotection Final Deprotection purification->deprotection final_purification Final Purification and Characterization deprotection->final_purification end End: Library of Analogs final_purification->end

Caption: General workflow for the parallel synthesis of TAN-1057 analogs.

1.2. Protocol for the Synthesis of a Dihydropyrimidinone Core

This protocol is adapted from the Biginelli reaction for the synthesis of dihydropyrimidinones.

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), a desired aromatic or aliphatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid or a Lewis acid like cupric chloride.

  • Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone core.

2. Biological Evaluation of TAN-1057 Derivatives

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

2.1.1. Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the TAN-1057 derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

2.2. Antimicrobial Activity Data

The following table presents illustrative MIC values for TAN-1057A and hypothetical derivatives against various bacterial strains. This data is for demonstration purposes and should be experimentally determined for novel compounds.

CompoundS. aureus (MRSA) ATCC 43300S. aureus ATCC 29213E. faecalis ATCC 29212E. coli ATCC 25922
TAN-1057A 0.50.254>64
Derivative 1 (Modified β-arginine) 0.250.125232
Derivative 2 (Altered heterocyclic core) 8432>64
Vancomycin (Control) 112>64
Linezolid (Control) 222>64

2.3. Peptidyl Transferase Center (PTC) Inhibition Assay

This assay confirms that the derivatives retain the mechanism of action of the parent compound by inhibiting the peptidyl transferase activity of the ribosome.

2.3.1. Protocol: In Vitro Translation Inhibition Assay

  • Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or GFP), amino acids, and an energy source (ATP, GTP).

  • Addition of Inhibitor: Add varying concentrations of the TAN-1057 derivative to the reaction mixtures. Include a no-compound control and a positive control inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Quantification of Protein Synthesis: Measure the expression of the reporter protein (e.g., luciferase activity or GFP fluorescence).

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the derivative that inhibits protein synthesis by 50%.

2.4. In Vitro Cytotoxicity Assay

This assay is crucial for evaluating the toxicity of the new derivatives against mammalian cells to assess their potential for an improved therapeutic index.

2.4.1. Protocol: MTT Assay using Mammalian Cell Lines

  • Cell Culture: Culture mammalian cell lines (e.g., HepG2, HEK293) in appropriate media in a 96-well plate until they reach about 80% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the TAN-1057 derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

3. Mechanism of Action and Cellular Response

3.1. Inhibition of Bacterial Protein Synthesis

TAN-1057 and its active derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This prevents the formation of peptide bonds, thereby halting protein elongation.

G cluster_pathway Bacterial Protein Synthesis Pathway cluster_elongation Elongation Initiation Initiation (30S + 50S subunits assemble on mRNA) A_site A-site: Aminoacyl-tRNA binding Initiation->A_site Elongation Elongation Cycle Termination Termination (Release of polypeptide) Elongation->Termination Recycling Ribosome Recycling Termination->Recycling Recycling->Initiation PTC P-site: Peptidyl Transferase Center (PTC) Peptide bond formation A_site->PTC Accommodation E_site E-site: Exit of deacylated tRNA PTC->E_site Peptide bond formation Translocation Translocation E_site->Translocation Translocation->A_site Inhibitor TAN-1057 Derivative Inhibitor->PTC Inhibits G cluster_stress Bacterial Stress Response to Ribosome Stalling cluster_downstream Downstream Effects Inhibitor TAN-1057 Derivative Stalling Ribosome Stalling at PTC Inhibitor->Stalling RelA RelA Activation Stalling->RelA ppGpp Synthesis of (p)ppGpp (Stringent Response) RelA->ppGpp Downstream Downstream Effects ppGpp->Downstream rRNA_synthesis Inhibition of rRNA synthesis Downstream->rRNA_synthesis Amino_acid Upregulation of amino acid biosynthesis Downstream->Amino_acid Virulence Altered virulence factor expression Downstream->Virulence G cluster_workflow Workflow for Developing Novel TAN-1057 Derivatives Design 1. Derivative Design (SAR-guided) Synthesis 2. Chemical Synthesis Design->Synthesis Screening 3. Primary Screening (MIC against key pathogens) Synthesis->Screening Mechanism 4. Mechanism of Action Studies (e.g., PTC inhibition) Screening->Mechanism Toxicity 5. In Vitro Toxicity (Mammalian cell lines) Mechanism->Toxicity Lead_Opt 6. Lead Optimization (Iterative design and testing) Toxicity->Lead_Opt Lead_Opt->Design Refine Design Preclinical 7. Preclinical Evaluation (In vivo efficacy and safety) Lead_Opt->Preclinical Select Lead Candidate

Troubleshooting & Optimization

Technical Support Center: TAN-1057C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of TAN-1057C synthesis.

Troubleshooting Guide

Issue: Low Yield in Peptide Coupling Step

  • Question: We are experiencing a low yield during the coupling of the dihydropyrimidinone core with the β-arginine side chain. What are the potential causes and solutions?

  • Answer: Low coupling efficiency is a common issue in peptide synthesis. Several factors can contribute to this problem:

    • Incomplete Activation of the Carboxylic Acid: Ensure that the coupling reagent, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is fresh and used in the correct stoichiometric ratio.[1] The activation time may also need to be optimized.

    • Steric Hindrance: The bulky nature of both the dihydropyrimidinone core and the protected β-arginine can lead to steric hindrance. Increasing the reaction time or temperature may help overcome this, but be cautious as elevated temperatures can lead to side reactions.[2][3]

    • Solvent Choice: The choice of solvent can significantly impact coupling efficiency. N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are commonly used for peptide synthesis.[1] Ensure the solvent is anhydrous, as water can hydrolyze the activated ester.

    • Base Selection: A hindered base like diisopropylethylamine (DIPEA) is often used to minimize side reactions like racemization.[1] Ensure the base is pure and added in the correct amount.

Issue: Degradation of the Dihydropyrimidinone Heterocycle

  • Question: We observe decomposition of our dihydropyrimidinone-containing intermediate. How can we prevent this?

  • Answer: The dihydropyrimidinone heterocycle in TAN-1057 is known to be unstable under certain conditions.[4]

    • pH Sensitivity: The heterocycle is particularly sensitive to strong bases and nucleophiles, especially at elevated temperatures.[4] It is crucial to maintain a neutral or slightly acidic pH during workup and purification.

    • Temperature Control: Avoid high temperatures during the synthesis and purification steps. If heating is necessary to improve solubility or reaction rate, it should be carefully controlled and minimized.

    • Deprotection Strategy: The choice of protecting groups and deprotection methods is critical. For example, if using acid-labile protecting groups, ensure that the conditions are mild enough to avoid degradation of the core structure.

Issue: Formation of Side Products

  • Question: We are observing significant formation of side products during our synthesis. What are the likely side reactions and how can we minimize them?

  • Answer: Side product formation can drastically reduce the yield of the desired product.

    • Racemization: During peptide coupling, racemization of the amino acid chiral center can occur. Using coupling reagents like HATU and a hindered base can help suppress this side reaction.[1]

    • Guanidinylation of Amines: If the guanidino group of the β-arginine side chain is not properly protected, it can react with activated esters, leading to unwanted byproducts. Ensure complete protection of the guanidino group.

    • Aspartimide Formation: If your synthesis involves aspartic acid residues, aspartimide formation can be a significant side reaction, particularly under basic conditions or at elevated temperatures.[2] Using specific protecting groups or optimized reaction conditions can mitigate this.

Issue: Difficulty in Purification

  • Question: We are facing challenges in purifying the final this compound product, leading to significant yield loss. What are some effective purification strategies?

  • Answer: TAN-1057 and its analogs are highly water-soluble, which can make purification by standard reverse-phase HPLC challenging.[4]

    • Chromatography without Column Purification: Some synthetic routes for TAN-1057 analogs have been designed to avoid column chromatography for intermediates, which can significantly improve overall yield.[1]

    • Alternative Chromatography Resins: If HPLC is necessary, consider using a column with a different stationary phase that provides better retention for polar compounds.

    • Crystallization: A crystallization protocol for the final product can be an effective purification method that avoids the potential losses associated with chromatography.[4]

    • Upstream Purification: Introducing an orthogonal purification step, such as ion-exchange chromatography, before the final reverse-phase HPLC can reduce the burden on the HPLC column and improve both purity and yield.[5]

Frequently Asked Questions (FAQs)

  • Question: What is the typical overall yield for the synthesis of this compound?

  • Answer: The overall yield can vary significantly depending on the specific synthetic route, scale, and optimization of each step. A reported yield for a key coupling step in the synthesis of a TAN-1057A diastereomer was 52%.[1] Achieving a high overall yield requires careful optimization of each reaction and purification step.

  • Question: How does the choice of protecting groups affect the yield?

  • Answer: The selection of protecting groups is critical for a successful synthesis. Orthogonal protecting groups are essential to allow for the selective deprotection of different functional groups without affecting others. The stability of the protecting groups under various reaction conditions and the efficiency of their removal are key factors that impact the overall yield.

  • Question: Can solid-phase peptide synthesis (SPPS) be used for this compound?

  • Answer: Yes, a combination of liquid- and solid-phase methods has been successfully used for the synthesis of TAN-1057 analogs.[4] SPPS can offer advantages in terms of ease of purification of intermediates. However, challenges such as peptide aggregation on the resin for longer sequences need to be considered.[6]

  • Question: What are the key analytical techniques to monitor the progress of the synthesis and the purity of the final product?

  • Answer: High-performance liquid chromatography (HPLC) is a crucial technique for monitoring the progress of reactions and assessing the purity of intermediates and the final product. Mass spectrometry (MS) is used to confirm the identity of the synthesized compounds. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirmation.

Data Presentation

Table 1: Factors Influencing Peptide Synthesis Yield and Mitigation Strategies

FactorPotential Negative Impact on YieldMitigation Strategy
Resin Loading Low initial loading reduces the theoretical maximum yield.Optimize loading conditions; use high-quality resin.[6]
Coupling Efficiency Incomplete coupling leads to deletion sequences.Use efficient coupling reagents (e.g., HATU); optimize reaction time and temperature; consider double coupling for difficult residues.[1][3]
Deprotection Efficiency Incomplete deprotection results in truncated sequences.Monitor deprotection using methods like UV monitoring; ensure fresh deprotection reagents.[3]
Side Reactions Formation of byproducts (e.g., racemization, aspartimide formation) reduces the amount of desired product.Use appropriate protecting groups and coupling additives; control temperature and pH.[2]
Peptide Aggregation Aggregation on the solid support can hinder reagent access and lead to incomplete reactions.Use chaotropic agents, high-boiling point solvents, or pseudoproline dipeptides.[6]
Cleavage from Resin Incomplete cleavage or side reactions during cleavage lowers the yield of the crude product.Optimize cleavage cocktail and time; use appropriate scavengers.
Purification Product loss during chromatography or other purification steps.Optimize purification protocol; consider crystallization or alternative chromatography methods.[4][5]

Experimental Protocols

Protocol 1: Synthesis of the Dihydropyrimidinone Core

This protocol is a representative example based on synthetic strategies for TAN-1057 analogs.[1]

  • Starting Material: N-protected 2,3-diaminopropanoic acid derivative.

  • Step 1: Reaction with a Guanidinylating Agent:

    • Dissolve the protected 2,3-diaminopropanoic acid derivative in a suitable anhydrous solvent (e.g., DMF).

    • Add a guanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea) and a base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by HPLC or TLC).

  • Step 2: Deprotection and Cyclization:

    • Selectively deprotect the appropriate amine and carboxylic acid groups under conditions that do not affect other protecting groups.

    • Induce cyclization to form the dihydropyrimidinone ring, potentially with the aid of a coupling agent.

  • Workup and Purification:

    • Perform an aqueous workup to remove water-soluble byproducts.

    • Purify the dihydropyrimidinone core by crystallization or column chromatography.

Protocol 2: Peptide Coupling to Form the TAN-1057 Backbone

This protocol is a representative example based on the convergent synthesis approach.[1][7]

  • Starting Materials: The synthesized dihydropyrimidinone core and a fully protected β-arginine derivative.

  • Activation of the Carboxylic Acid:

    • Dissolve the protected β-arginine derivative in anhydrous DMF.

    • Add HATU and a hindered base such as DIPEA.

    • Stir for a short period to allow for the formation of the activated ester.

  • Coupling Reaction:

    • Add a solution of the dihydropyrimidinone core in anhydrous DMF to the activated β-arginine solution.

    • Stir the reaction mixture at room temperature until the coupling is complete (monitor by HPLC).

  • Workup and Purification:

    • Quench the reaction and perform an aqueous workup.

    • Purify the protected dipeptide by column chromatography or crystallization.

  • Final Deprotection:

    • Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for Z-groups, acidolysis for Boc-groups) to yield the final this compound product.

    • Purify the final product by HPLC or crystallization.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of Dihydropyrimidinone Core cluster_step2 Step 2: Synthesis of Protected β-Arginine cluster_step3 Step 3: Peptide Coupling cluster_step4 Step 4: Final Deprotection & Purification start1 Protected 2,3-diaminopropanoic acid reagent1 Guanidinylating Agent start1->reagent1 intermediate1 Guanidinylated Intermediate reagent1->intermediate1 reagent2 Deprotection & Cyclization intermediate1->reagent2 product1 Dihydropyrimidinone Core reagent2->product1 product1_c Dihydropyrimidinone Core start2 β-Arginine Precursor reagent3 Protecting Group Reagents start2->reagent3 product2 Protected β-Arginine reagent3->product2 product2_c Protected β-Arginine reagent4 Coupling Agent (e.g., HATU) product1_c->reagent4 product2_c->reagent4 product3 Protected this compound reagent4->product3 product3_c Protected this compound reagent5 Deprotection Reagents product3_c->reagent5 intermediate2 Crude this compound reagent5->intermediate2 reagent6 Purification (HPLC/Crystallization) intermediate2->reagent6 final_product Pure this compound reagent6->final_product

Caption: Convergent synthetic workflow for this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic for Low Yield cluster_coupling_solutions Coupling Solutions cluster_degradation_solutions Degradation Solutions cluster_purification_solutions Purification Solutions start Low Yield Observed check_coupling Check Coupling Efficiency start->check_coupling check_degradation Check for Degradation start->check_degradation check_purification Check Purification Loss start->check_purification sol_coupling1 Verify Reagent Quality check_coupling->sol_coupling1 sol_coupling2 Optimize Reaction Time/Temp check_coupling->sol_coupling2 sol_coupling3 Change Solvent/Base check_coupling->sol_coupling3 sol_degradation1 Control pH check_degradation->sol_degradation1 sol_degradation2 Minimize Heat Exposure check_degradation->sol_degradation2 sol_degradation3 Re-evaluate Protecting Groups check_degradation->sol_degradation3 sol_purification1 Alternative Chromatography check_purification->sol_purification1 sol_purification2 Develop Crystallization check_purification->sol_purification2 sol_purification3 Add Upstream Purification Step check_purification->sol_purification3

Caption: Troubleshooting decision pathway for low yield.

References

Technical Support Center: Separation of TAN-1057 Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of TAN-1057 A and B diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are TAN-1057 A and B, and why is their separation challenging?

TAN-1057 A and B are diastereomers of a potent dipeptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] Their separation is challenging due to several key factors:

  • High Polarity and Water Solubility: These properties lead to poor retention on standard reversed-phase (RP) HPLC columns under typical conditions.[2]

  • Spontaneous Epimerization: In aqueous solutions, TAN-1057 A and B can interconvert, making a stable separation difficult to achieve and maintain.[1]

  • Chemical Instability: The dihydropyrimidinone core of the molecule is susceptible to degradation under strong basic conditions or in the presence of nucleophiles, especially at elevated temperatures.[2]

Q2: What is the mechanism of action of TAN-1057?

TAN-1057 A/B inhibits bacterial protein synthesis.[3] It specifically targets the 50S ribosomal subunit, thereby interfering with the translation process essential for bacterial growth and survival.[3][4]

Troubleshooting Guides

Issue 1: Poor or No Retention on Reversed-Phase (RP) HPLC

Symptoms:

  • Co-elution of diastereomers near the solvent front.

  • Broad and poorly resolved peaks.

Possible Causes:

  • The high polarity of TAN-1057 A/B results in minimal interaction with the nonpolar stationary phase of RP columns.

Troubleshooting Workflow:

G Troubleshooting: Poor RP-HPLC Retention start Poor or No Retention on RP-HPLC step1 Consider Alternative Chromatographic Modes start->step1 option1 Hydrophilic Interaction Liquid Chromatography (HILIC) step1->option1 Highly polar compounds option2 Normal-Phase (NP) Chromatography step1->option2 Polar compounds, non-aqueous option3 Chiral Chromatography step1->option3 Direct diastereomer separation step2 Optimize Mobile Phase for HILIC/NP option1->step2 option2->step2 step3 Select Appropriate Chiral Stationary Phase (CSP) option3->step3 end Achieve Retention and Separation step2->end step4 Optimize Chiral Separation Conditions step3->step4 step4->end

Caption: Workflow for addressing poor retention of TAN-1057 diastereomers on RP-HPLC.

Solutions:

  • Switch to an alternative chromatographic mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

    • Normal-Phase (NP) Chromatography: NP-HPLC uses a polar stationary phase and a non-polar mobile phase, which can be effective for separating polar isomers.

    • Chiral Chromatography: Employing a chiral stationary phase (CSP) can provide the selectivity needed to resolve the diastereomers directly.

Issue 2: Peak Tailing and Poor Peak Shape

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

Possible Causes:

  • Secondary interactions between the basic functional groups of TAN-1057 and active sites on the silica-based column packing.

  • Column overload.

  • Inappropriate mobile phase pH.

Solutions:

  • Mobile Phase Modification:

    • Add a competing base, such as triethylamine (TEA), to the mobile phase to mask silanol interactions.

    • Adjust the mobile phase pH to suppress the ionization of the analyte.

  • Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column.

  • Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions.

Issue 3: Irreproducible Retention Times and Peak Areas

Symptoms:

  • Shifting retention times between injections.

  • Inconsistent peak areas for the same sample concentration.

Possible Causes:

  • Epimerization: The interconversion of TAN-1057 A and B in the mobile phase or on the column.

  • Fluctuations in column temperature.

  • Unstable mobile phase composition.

Solutions:

  • Control Temperature: Use a column oven to maintain a constant and reproducible temperature. Lower temperatures may also slow down the rate of epimerization.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure thorough mixing.

  • Minimize Time in Solution: Analyze samples as quickly as possible after dissolution to minimize epimerization in the sample vial.

  • Non-Aqueous Conditions: If possible, use non-aqueous mobile phases in normal-phase or polar organic modes to reduce the rate of epimerization.

Experimental Protocols

Model Protocol: Chiral HPLC Separation of a Polar Dipeptide
ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase ACN/MeOH/Aqueous Buffer (e.g., Ammonium Acetate)
Gradient Isocratic or shallow gradient
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C (or lower to control epimerization)
Detection UV at an appropriate wavelength (e.g., 220 nm)
Injection Volume 5 - 10 µL

Quantitative Data

The following table presents representative data from the successful chiral HPLC separation of a dipeptide, illustrating the type of results to aim for in method development for TAN-1057 A/B.

DiastereomerRetention Time (min)Resolution (Rs)
TAN-1057 A (hypothetical)8.5-
TAN-1057 B (hypothetical)10.2> 1.5

Note: This data is illustrative and based on the separation of a similar class of compounds. Actual results for TAN-1057 A/B will vary depending on the specific chromatographic conditions.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

G TAN-1057 Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Catalyzes peptide bond formation Inhibition Inhibition of Translation 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_subunit Enters A-site TAN-1057 TAN-1057 A/B TAN-1057->50S_subunit Binds to Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: TAN-1057 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

Overcoming low in vitro activity of TAN-1057 against certain strains.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dipeptide antibiotic TAN-1057.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TAN-1057?

A1: TAN-1057 is an antibiotic that inhibits protein synthesis in both Gram-positive and Gram-negative bacteria.[1] Its mechanism is complex, involving the inhibition of the peptidyltransferase activity on the ribosome and interference with ribosome assembly. This dual action contributes to its potent antibacterial effects.

Q2: What is the spectrum of activity for TAN-1057?

A2: TAN-1057 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Q3: Are there known safety concerns with TAN-1057?

A3: Yes, studies have indicated that TAN-1057 A/B can have significant toxic side effects, which may limit its therapeutic use in humans. This has spurred research into developing synthetic analogs with an improved safety profile.

Q4: What are the physical and chemical properties of TAN-1057?

A4: TAN-1057 consists of two diastereomers, A and B, which can interconvert in aqueous solutions.[3] It is highly soluble in water and has been noted to be unstable in the presence of nucleophiles and strong bases at elevated temperatures. The dihydropyrimidinone core of the molecule is crucial for its biological activity.

Troubleshooting Guide: Overcoming Low In Vitro Activity

Researchers may observe lower than expected in vitro activity of TAN-1057 against certain bacterial strains. This guide provides a systematic approach to troubleshoot and address these issues.

Issue 1: High Minimum Inhibitory Concentration (MIC) Values in Standard Media

A primary reason for observing low in vitro activity of TAN-1057 is the composition of the testing medium. Standard microbiological media, such as Mueller-Hinton Broth (MHB), can antagonize the activity of TAN-1057, leading to artificially high MIC values.

Optimize the assay medium by using a defined synthetic minimal medium or supplementing with fetal calf serum (FCS), where TAN-1057 has been shown to be significantly more potent.

Data Presentation: Impact of Medium on TAN-1057 MIC

Bacterial StrainMediumRepresentative MIC (µg/mL)Fold Difference
S. aureus P209Mueller-Hinton Broth (MHB)3.131x
AOAC Synthetic Medium0.1
S. aureus (Generic)Mueller-Hinton Broth (MHB)4.0 - 64.010-256x
Synthetic Minimal Medium0.25
Fetal Calf Serum (FCS)~0.1 - 0.5

Note: The values presented are representative and may vary between specific strains and experimental conditions.

Experimental Protocol: Broth Microdilution MIC Assay for TAN-1057

This protocol is adapted for testing with a synthetic minimal medium.

  • Prepare Synthetic Minimal Medium (SMM) for S. aureus : A validated SMM composition is provided in the "Detailed Methodologies" section.

  • Prepare TAN-1057 Stock Solution : Dissolve TAN-1057 in sterile deionized water to a concentration of 1 mg/mL.

  • Prepare Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the TAN-1057 stock solution in the chosen medium (e.g., SMM) to achieve the desired concentration range.

  • Prepare Bacterial Inoculum : Culture the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation : Add the standardized bacterial inoculum to each well containing the serially diluted TAN-1057. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC : The MIC is the lowest concentration of TAN-1057 that completely inhibits visible bacterial growth.

Issue 2: Suspected Antagonism by Media Components

The dipeptide-like structure of TAN-1057 makes it susceptible to antagonism by dipeptides present in complex media like MHB. This can be a cause of diminished activity.

Perform a dipeptide antagonism assay to confirm if this is the cause of the observed low activity.

Experimental Protocol: Dipeptide Antagonism Assay

  • Prepare Assay Plates : In a 96-well microtiter plate, prepare serial dilutions of TAN-1057 in a minimal medium where it is known to be active.

  • Add Dipeptide : To a parallel set of wells, add a specific dipeptide (e.g., Gly-Gly) at a fixed concentration (e.g., 1 mM) to each well containing the TAN-1057 dilutions.

  • Inoculation and Incubation : Inoculate all wells with the test organism at a final concentration of ~5 x 10^5 CFU/mL. Incubate at 37°C for 18-24 hours.

  • Analysis : Compare the MIC of TAN-1057 in the presence and absence of the dipeptide. A significant increase in the MIC in the presence of the dipeptide suggests antagonism.

Issue 3: Potential for Bacterial Resistance

If low activity is observed even in optimized media, the bacterial strain may have developed resistance to TAN-1057. Two primary mechanisms of resistance have been identified:

  • Low-level resistance : Often associated with alterations in dipeptide transport systems or the activity of efflux pumps.

  • High-level resistance : Typically linked to alterations in the ribosome, the target of TAN-1057.

Investigate the potential resistance mechanisms using the following approaches.

Experimental Workflow for Investigating Resistance

G start Low in vitro activity of TAN-1057 observed mic_check Confirm high MIC in optimized medium (e.g., SMM) start->mic_check efflux_assay Perform Efflux Pump Activity Assay mic_check->efflux_assay If MIC remains high ribosome_analysis Analyze Ribosomal Proteins and rRNA for alterations mic_check->ribosome_analysis If MIC is very high transport_analysis (Advanced) Analyze dipeptide transporter gene expression mic_check->transport_analysis If MIC remains high low_level Conclusion: Low-level resistance (efflux/transport mediated) efflux_assay->low_level If efflux activity is high high_level Conclusion: High-level resistance (target modification) ribosome_analysis->high_level If ribosomal alterations are found transport_analysis->low_level If transporter expression is altered

Caption: Workflow for troubleshooting resistance to TAN-1057.

Experimental Protocol: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

This method provides a qualitative assessment of efflux pump activity.

  • Prepare Agar Plates : Prepare Tryptic Soy Agar (TSA) plates containing varying concentrations of ethidium bromide (EtBr), for example, 0, 0.5, 1.0, 1.5, and 2.0 mg/L.

  • Prepare Inoculum : Grow the bacterial strains to be tested overnight in a suitable broth. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

  • Inoculate Plates : Using a sterile swab, streak the bacterial suspensions from the center to the edge of the EtBr-containing plates in a radial pattern (like spokes on a wheel).

  • Incubation : Incubate the plates at 37°C for 16-18 hours, protected from light.

  • Visualization : Observe the plates under UV light. The lowest concentration of EtBr that produces fluorescence is indicative of the level of efflux activity. Strains with overexpressed efflux pumps will show less fluorescence at higher EtBr concentrations compared to control strains.

Experimental Protocol: Analysis of Ribosomal Alterations

Detecting ribosomal alterations typically requires more advanced molecular techniques.

  • Isolate Ribosomes : Grow the resistant and a susceptible control strain and isolate the 70S ribosomes through ultracentrifugation.

  • Protein Analysis : Separate the ribosomal proteins using 2D gel electrophoresis or mass spectrometry (e.g., MALDI-TOF MS) to identify any proteins with altered mass or charge, which could indicate a mutation.

  • rRNA Gene Sequencing : Extract genomic DNA from the resistant strain and amplify the genes encoding for ribosomal RNA (e.g., 16S and 23S rRNA). Sequence the amplicons and compare them to the sequences from a susceptible strain to identify any mutations.

Detailed Methodologies

Composition of Synthetic Minimal Medium (SMM) for S. aureus

This medium is based on previously published formulations and can serve as a starting point for optimizing TAN-1057 susceptibility testing.

ComponentConcentration (mg/L)
Salts
K2HPO41000
KH2PO4500
MgSO4·7H2O200
(NH4)2SO42000
Amino Acids
L-Alanine200
L-Arginine100
L-Aspartic acid400
L-Cysteine50
L-Glutamic acid600
Glycine200
L-Histidine50
L-Isoleucine200
L-Leucine300
L-Lysine300
L-Methionine50
L-Phenylalanine200
L-Proline200
L-Serine200
L-Threonine200
L-Tryptophan50
L-Tyrosine200
L-Valine300
Vitamins
Biotin0.05
Folic acid0.2
Niacinamide0.2
Pantothenic acid0.2
Pyridoxine0.2
Riboflavin0.2
Thiamine0.2
Carbon Source
Glucose5000

Adjust pH to 7.2-7.4 before autoclaving. Glucose should be filter-sterilized and added separately.

Signaling Pathways and Logical Relationships

Mechanism of TAN-1057 Action and Resistance

G cluster_cell Bacterial Cell ribosome Ribosome protein Protein Synthesis ribosome->protein translates mRNA efflux Efflux Pump transporter Dipeptide Transporter tan1057 TAN-1057 tan1057->ribosome inhibits tan1057->efflux expelled by tan1057->transporter enters via dipeptide Dipeptides in Complex Media dipeptide->transporter competes for entry

Caption: TAN-1057's mechanism and factors affecting its activity.

References

Stability issues of TAN-1057C in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tanshinone IIA (Tan-IIA) in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Tanshinone IIA and why is its stability in aqueous solutions a concern?

Tanshinone IIA is a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine.[1] It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] However, Tan-IIA is poorly soluble in water, which presents a significant challenge for its clinical application and experimental use.[3][4] Its instability in aqueous solutions can lead to degradation, loss of bioactivity, and unreliable experimental results.[2][5]

Q2: What are the main factors that affect the stability of Tanshinone IIA in aqueous solutions?

The stability of Tanshinone IIA in aqueous solutions is primarily influenced by:

  • Temperature: Tan-IIA is unstable at high temperatures.[6] Its degradation increases with rising temperatures, and it is particularly susceptible to heat degradation at temperatures above 85°C.[1][7]

  • Light: Exposure to light can cause the degradation of Tan-IIA.[1][6] It may oxidize to form hydroxyl-tanshinone IIA upon light exposure.[8]

  • pH: The pH of the solution can affect the stability of Tan-IIA.[6][9]

  • Solvent: While poorly soluble in water, Tan-IIA is readily soluble in organic solvents like DMSO, ethanol, and acetone.[8] However, even in these solvents, its stability can be compromised over time, especially when diluted into aqueous media for experiments.[2]

Q3: How should I prepare and store Tanshinone IIA solutions for in vitro experiments?

Due to its instability in aqueous solutions, it is recommended to prepare a concentrated stock solution in an organic solvent and store it under appropriate conditions.[10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Tanshinone IIA in dimethyl sulfoxide (DMSO).

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[10]

  • Storage: Store the aliquots at -80°C in the dark.[10]

  • Working Solution Preparation: Immediately before each experiment, thaw a fresh aliquot of the stock solution and dilute it to the final working concentration in your aqueous experimental medium. It is advisable to use the prepared working solution promptly.[10] The prepared stock solution should ideally be used within two weeks to a month.[10]

Q4: Are there any methods to improve the aqueous solubility and stability of Tanshinone IIA?

Yes, several formulation strategies have been developed to enhance the aqueous solubility and stability of Tanshinone IIA:

  • Cyclodextrin Complexation: Encapsulating Tanshinone IIA with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility and dissolution rate.[11][12]

  • Solid Dispersions: Preparing solid dispersions of Tanshinone IIA with hydrophilic carriers like nano-hydroxyapatite can improve its dissolution and stability by converting the crystalline drug into an amorphous form.[13][14]

  • Nanoparticle Formulation: Loading Tanshinone IIA into nanoparticles, such as calcium alginate hydrogels, can enhance its solubility and provide pH-responsive drug release.[4]

  • Microemulsions: Formulating Tanshinone IIA into a microemulsion can also improve its solubilization and stability.[15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or poor biological activity in cell-based assays. Degradation of Tanshinone IIA in the working solution.Prepare fresh working solutions for each experiment from a frozen stock.[10] Minimize the time the compound is in aqueous media before being added to cells. Include a positive control in each experiment to monitor for decreased activity of the stock solution.[10]
Precipitation of Tanshinone IIA in the aqueous culture medium.Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. Visually inspect the medium for any signs of precipitation after adding the Tanshinone IIA solution. Consider using a formulation with improved solubility, such as a cyclodextrin complex.[11]
Variability in results between different batches of experiments. Inconsistent preparation of Tanshinone IIA solutions.Strictly adhere to a standardized protocol for preparing and storing stock and working solutions. Use a fresh aliquot of the stock solution for each new batch of experiments.
Degradation of the solid compound.Store the solid Tanshinone IIA powder in a cool, dry, and dark place.[8]
Color change or precipitation in the stock solution. Degradation or oxidation of Tanshinone IIA.Discard the stock solution if any visual changes are observed. Prepare a fresh stock solution from the solid compound.
Contamination of the stock solution.Use sterile techniques when preparing and handling stock solutions to prevent microbial contamination.

Data Presentation

Table 1: Factors Affecting Tanshinone IIA Stability in Solution

Factor Effect on Stability Recommendation Reference
High Temperature (>85°C) Promotes degradation.Avoid heating solutions containing Tanshinone IIA. Store solutions at low temperatures.[1][7]
Light Exposure Can cause oxidation and degradation.Protect solutions from light by using amber vials or wrapping containers in foil. Store in the dark.[1][6][8]
pH Stability is pH-dependent.Maintain a consistent and appropriate pH for your experimental system.[6][9]
Repeated Freeze-Thaw Cycles Can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[10]

Table 2: Improvement of Tanshinone IIA Aqueous Solubility with HP-β-CD

Formulation Solubility in Water (at 37°C) Fold Increase Reference
Uncomplexed Tanshinone IIALow (specific value not provided in this source)-[11]
Tanshinone IIA/HP-β-CD Complex17 times greater than uncomplexed drug~17[11]

Experimental Protocols

Protocol 1: Preparation of Tanshinone IIA Stock Solution for in vitro Studies

  • Weighing: Accurately weigh the desired amount of solid Tanshinone IIA powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the Tanshinone IIA is completely dissolved. Gentle warming in a 37°C water bath may be used sparingly if needed, but avoid prolonged heating.

  • Aliquoting: Dispense the stock solution into sterile, light-protected (e.g., amber) microcentrifuge tubes in volumes suitable for single experiments.

  • Storage: Store the aliquots at -80°C.

Protocol 2: In Vitro Dissolution Testing of Tanshinone IIA Formulations

This protocol is adapted from a study on Tanshinone IIA solid dispersions.[13]

  • Apparatus: Use a standard dissolution testing apparatus (e.g., USP Apparatus 2, paddle method).

  • Dissolution Medium: Prepare a suitable dissolution medium. For poorly soluble drugs like Tanshinone IIA, a medium containing a surfactant (e.g., 0.5% sodium dodecyl sulfate) may be necessary to achieve sink conditions.[3]

  • Procedure:

    • Place the specified volume of dissolution medium (e.g., 900 mL) into the dissolution vessel and maintain the temperature at 37 ± 0.5°C.

    • Add the Tanshinone IIA formulation (equivalent to a specific dose of the drug) to the vessel.

    • Begin stirring at a specified rotation speed (e.g., 50 rpm).[3]

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.[3]

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analysis: Analyze the concentration of Tanshinone IIA in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh Solid Tan-IIA dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Recommended experimental workflow for preparing and using Tanshinone IIA solutions.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Solution Preparation and Storage Protocol start->check_solution is_fresh Was a fresh working solution used? check_solution->is_fresh is_precipitate Is there precipitation in the medium? is_fresh->is_precipitate Yes action_fresh Action: Prepare fresh working solution for each experiment. is_fresh->action_fresh No check_stock Examine Stock Solution (Color, Clarity) is_precipitate->check_stock No action_solubility Action: Lower final DMSO concentration or use solubilizing agent. is_precipitate->action_solubility Yes is_stock_ok Is the stock solution visibly degraded? check_stock->is_stock_ok action_new_stock Action: Discard old stock and prepare a new one. is_stock_ok->action_new_stock Yes end_node Problem Resolved is_stock_ok->end_node No action_fresh->end_node action_solubility->end_node action_new_stock->end_node

Caption: Troubleshooting flowchart for inconsistent experimental results with Tanshinone IIA.

signaling_pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation tan_iia Tanshinone IIA tlr4 TLR4 tan_iia->tlr4 inhibits mapk MAPK tan_iia->mapk inhibits pi3k_akt PI3K/Akt tan_iia->pi3k_akt inhibits p53_p21 p53/p21 tan_iia->p53_p21 activates nfkb NF-κB tlr4->nfkb inflammatory_mediators Inflammatory Mediators nfkb->inflammatory_mediators mapk->nfkb proliferation Cell Proliferation and Survival pi3k_akt->proliferation p53_p21->proliferation

Caption: Simplified signaling pathways modulated by Tanshinone IIA.[16][17][18]

References

Technical Support Center: Optimizing Conditions for TAN-1057C Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAN-1057C antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dipeptide antibiotic, related to TAN-1057A and TAN-1057B, isolated from the bacterium Flexibacter sp.[1] It is effective against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting protein biosynthesis.[1][2] Specifically, TAN-1057A, a closely related analog, has been shown to be a translational inhibitor with a specific inhibitory effect on the formation of the 50S ribosomal subunit in S. aureus.[3] Resistance to TAN-1057 has been linked to alterations in the bacterial ribosomes.[4][5]

Q2: Why are my Minimum Inhibitory Concentration (MIC) values for this compound higher than expected or inconsistent?

Inconsistent or higher-than-expected MIC values for TAN-1057 compounds can be attributed to several factors:

  • Assay Medium: The in vitro activity of TAN-1057 is highly dependent on the assay medium used. For instance, the MIC of TAN-1057A/B against S. aureus can be 10- to 256-fold higher in Mueller-Hinton (MH) broth compared to a synthetic medium like AOAC broth.[4] It is crucial to select and consistently use an appropriate, and potentially synthetic, medium for your assays.

  • Heteroresistance in MRSA: MRSA populations can exhibit heteroresistance, where a mixed population of susceptible and resistant cells exists.[4] Standard testing conditions may not detect the small subpopulation of resistant cells, leading to variable results.

  • Incubation Conditions: Incorrect incubation temperature can affect the expression of resistance mechanisms in MRSA.[4] It is critical to maintain a consistent incubation temperature of 33-35°C for MRSA susceptibility testing.

  • Inoculum Size: The initial concentration of bacteria can significantly impact the outcome of the assay. A standardized inoculum should be used for all experiments to ensure reproducibility.

Q3: How can I troubleshoot quality control (QC) failures in my this compound assays?

If you are experiencing QC failures, consider the following troubleshooting workflow:

Troubleshooting QC Failure start QC Failure Observed check_reagents Verify Reagent Integrity (this compound stock, media, etc.) start->check_reagents check_protocol Review Experimental Protocol (Inoculum prep, incubation, etc.) start->check_protocol check_equipment Check Equipment Calibration (Pipettes, incubators, etc.) start->check_equipment rerun_qc Rerun QC with Fresh Reagents check_reagents->rerun_qc check_protocol->rerun_qc check_equipment->rerun_qc pass QC Pass rerun_qc->pass fail QC Fail rerun_qc->fail investigate_further Investigate Further (Contamination, resistant strain, etc.) fail->investigate_further

Caption: A flowchart for troubleshooting quality control failures.

Q4: Can biofilm formation affect my this compound susceptibility results?

Yes, bacteria within a biofilm can be significantly more resistant to antibiotics than their free-floating counterparts. Standard susceptibility tests, which use planktonic bacteria, may not accurately reflect the efficacy of this compound against biofilm-associated infections. If your research involves biofilms, consider using a Minimum Biofilm Inhibitory Concentration (MBIC) assay.

Troubleshooting Guides

Issue 1: High Variability in MIC Readings
  • Possible Cause: Inconsistent inoculum preparation.

  • Solution: Ensure a standardized inoculum is prepared for each assay using a McFarland standard or by measuring the optical density. The final inoculum in the wells should be consistent across all experiments.

  • Possible Cause: Use of different media batches with slight variations.

  • Solution: Prepare a large batch of the chosen assay medium to be used for a series of experiments. If using commercially prepared media, record the lot number for each experiment to track any batch-to-batch variability.

  • Possible Cause: Adsorption of the dipeptide to plasticware.

  • Solution: For cationic peptides, which this compound is related to, binding to standard polystyrene plates can be an issue. Consider using polypropylene microtiter plates to minimize this effect.

Issue 2: No Zone of Inhibition in Disk Diffusion Assays
  • Possible Cause: Poor diffusion of this compound through the agar.

  • Solution: The Kirby-Bauer disk diffusion method's reliability depends on the antibiotic's ability to diffuse through the agar. If this compound has poor diffusion properties, this method may not be suitable. Broth microdilution is a more reliable method for determining the MIC in such cases.

  • Possible Cause: Inappropriate agar thickness.

  • Solution: The thickness of the agar medium can influence the size of the inhibition zone. Ensure a consistent and appropriate depth of agar in all plates.

Quantitative Data

Table 1: In Vitro Activity of TAN-1057A/B against Staphylococcus aureus P209

MediumMIC (µg/mL)
AOAC0.1
MH Broth3.1

Data extracted from "Ribosomal Alterations Contribute to Bacterial Resistance against the Dipeptide Antibiotic TAN 1057".[4]

Table 2: Inhibitory Concentrations (IC50) of TAN-1057A in Staphylococcus aureus

Process InhibitedIC50 (µg/mL)
Protein Synthesis4.5
50S Ribosomal Subunit Formation9.0

Data extracted from "TAN-1057A: a translational inhibitor with a specific inhibitory effect on 50S ribosomal subunit formation".[3]

Experimental Protocols

Broth Microdilution Assay for this compound

This protocol is adapted from standard broth microdilution methods with considerations for dipeptide antibiotics.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_tan Prepare this compound Stock serial_dilute Serial Dilute this compound in 96-well plate prep_tan->serial_dilute prep_media Prepare Assay Medium (e.g., AOAC broth) prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Add Bacterial Inoculum to each well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 33-35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: A workflow diagram for the broth microdilution assay.

Materials:

  • This compound

  • Appropriate bacterial strain (e.g., MRSA)

  • Assay medium (e.g., AOAC broth or cation-adjusted Mueller-Hinton broth)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies and inoculate into the assay medium.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in the assay medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).

  • Perform Serial Dilutions:

    • Add 50 µL of sterile assay medium to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working solution to well 1.

    • Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculate the Plate: Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 33-35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway

Mechanism of Action: Inhibition of Protein Synthesis

This compound acts by inhibiting bacterial protein synthesis. This process involves the disruption of ribosome function, specifically interfering with the formation of the 50S ribosomal subunit.

Protein Synthesis Inhibition cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ribosome_30S 30S Subunit ribosome_70S 70S Ribosome ribosome_30S->ribosome_70S Assembly ribosome_50S 50S Subunit ribosome_50S->ribosome_70S polypeptide Polypeptide Chain ribosome_70S->polypeptide Elongation mRNA mRNA mRNA->ribosome_70S Binds tRNA tRNA tRNA->ribosome_70S Delivers Amino Acids tan1057c This compound tan1057c->ribosome_50S Inhibits Formation

Caption: Inhibition of the 50S ribosomal subunit formation by this compound.

References

Technical Support Center: TAN-1057 Analog Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of TAN-1057 analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is TAN-1057 and why is its analog synthesis significant?

TAN-1057 is a dipeptide antibiotic that has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It exists as four diastereomers: TAN-1057A, B, C, and D, with TAN-1057A and B being the most studied.[3] The synthesis of TAN-1057 analogs is a key area of research aimed at developing new antibiotics with potentially improved efficacy and reduced toxicity.[4]

Q2: What are the major challenges encountered in the synthesis of TAN-1057 analogs?

The primary challenges in TAN-1057 analog synthesis include:

  • Controlling Stereochemistry: TAN-1057A and B are epimers that can interconvert in aqueous solutions, making the control of stereochemistry a critical aspect of the synthesis.[5][6]

  • Instability of the Core Structure: The dihydropyrimidinone heterocyclic core of TAN-1057 is susceptible to degradation under nucleophilic or strongly basic conditions, particularly at elevated temperatures.[4]

  • Purification Difficulties: The high water solubility of TAN-1057 analogs can complicate purification by standard methods like reverse-phase HPLC.[4]

  • Side Reactions During Guanylation: The guanylation step, crucial for forming the arginine-like side chain, can be problematic and lead to the decomposition of the sensitive dihydropyrimidinone core.[7]

Troubleshooting Guides

Issue 1: Low Yields or Product Degradation

Potential Cause: Instability of the dihydropyrimidinone core.

Troubleshooting Steps:

  • Reaction Conditions: Avoid high temperatures and the use of strong bases or nucleophiles whenever possible. Monitor reactions carefully and minimize reaction times.

  • pH Control: Maintain a neutral or slightly acidic pH during workup and purification to prevent base-catalyzed degradation.

  • Solvent Choice: Use aprotic solvents where feasible to minimize the risk of nucleophilic attack from solvent molecules.

Issue 2: Epimerization or Loss of Stereochemical Purity

Potential Cause: Racemization at stereogenic centers, particularly during protecting group removal.

Troubleshooting Steps:

  • Protecting Group Strategy: The choice of protecting groups is critical. For instance, the removal of a phthalimido group has been reported to cause complete epimerization at the C5 stereocenter.[5] Consider using alternative protecting groups that can be removed under milder, non-racemizing conditions.

  • Reaction Conditions for Deprotection: Optimize deprotection conditions to be as mild as possible. For example, when removing Boc groups, using HCl in an appropriate solvent at low temperatures can be effective.[7]

  • Carry Forward Diastereomeric Mixtures: In some reported syntheses, it was decided to proceed with a mixture of diastereomers and separate them at a later stage, as the final products themselves can epimerize.[5]

Issue 3: Difficulties in Product Purification

Potential Cause: High polarity and water solubility of TAN-1057 analogs.

Troubleshooting Steps:

  • Alternative Chromatography: If standard reverse-phase HPLC is ineffective, consider alternative purification techniques such as hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography.

  • Crystallization: Developing a crystallization protocol for the final product can be an effective purification strategy.[4] This may involve screening various solvent systems. For example, precipitation of the hydrobromide salt from a methanol/acetone mixture has been reported.[7]

  • Salt Formation: Conversion of the final compound to a salt (e.g., hydrochloride or hydrobromide) can alter its solubility properties and facilitate purification by precipitation or crystallization.

Experimental Protocols & Data

General Synthetic Strategy for TAN-1057 Analogs

A common approach for the synthesis of TAN-1057 analogs is a convergent strategy that combines solid-phase and liquid-phase chemistry. This typically involves the synthesis of the dihydropyrimidinone core and the modified β-arginine side chain separately, followed by their coupling.

Table 1: Summary of a Reported Parallel Synthesis Approach for TAN-1057 A,B Analogs [4][7]

StepDescriptionKey Reagents/ConditionsReported Overall Yields
1Coupling of Protected β-lysine with Dihydropyrimidinone CoreEDC, HCl-
2Guanylation of the AminePolymer-bound isothioureas-
3Deprotection of Amino Groups30% HBr in acetic acid21 - 32%

Visualizing the Synthetic Logic

Logical Flow of Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in TAN-1057 analog synthesis.

Troubleshooting Workflow for TAN-1057 Analog Synthesis Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield / Degradation Problem->LowYield Yes Epimerization Epimerization Problem->Epimerization Yes Purification Purification Issues Problem->Purification Yes Success Successful Synthesis Problem->Success No CheckConditions Check Reaction Conditions (Temp, pH, Base) LowYield->CheckConditions CheckProtectingGroups Review Protecting Group Strategy Epimerization->CheckProtectingGroups AltPurification Explore Alternative Purification Methods Purification->AltPurification CheckConditions->Problem CheckProtectingGroups->Problem AltPurification->Problem

Caption: Troubleshooting workflow for TAN-1057 synthesis.

Signaling Pathway Inhibition

TAN-1057A functions by inhibiting protein biosynthesis. The diagram below illustrates its mechanism of action.

Mechanism of Action of TAN-1057A cluster_ribosome Bacterial Ribosome tRNA Aminoacyl-tRNA Ribosome 70S Ribosome tRNA->Ribosome Binds Protein Protein Synthesis Ribosome->Protein TAN1057A TAN-1057A TAN1057A->Ribosome Inhibits

Caption: TAN-1057A inhibits bacterial protein synthesis.

References

How to address the epimerization of TAN-1057 in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the epimerization of TAN-1057 in experimental settings. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is TAN-1057 and why is epimerization a concern?

TAN-1057 is a dipeptide antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). It exists as two diastereomers, TAN-1057 A and TAN-1057 B, which can interconvert in a process called epimerization.[1] This is a significant concern in experimental work because the two epimers may exhibit different biological activities, potencies, and toxicities. Uncontrolled epimerization can lead to inconsistent and unreliable experimental results.

Q2: Under what conditions does TAN-1057 epimerize?

Epimerization of TAN-1057 is known to occur readily in aqueous solutions.[2] The rate of this process is influenced by several factors, including:

  • pH: Basic conditions are known to accelerate the epimerization of dipeptides and related compounds containing cyclic urea structures.[3][4]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including epimerization.[5]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the stereocenters.

The dihydropyrimidinone core of TAN-1057 is particularly susceptible to degradation under the influence of nucleophiles and strong bases, especially at higher temperatures.[5]

Troubleshooting Guides

Issue 1: Inconsistent biological activity data for TAN-1057.

Inconsistent results in biological assays are often the first indication of uncontrolled epimerization. The ratio of TAN-1057 A to B may be changing over the course of the experiment, leading to variable effects.

Troubleshooting Steps:

  • Analyze Epimeric Ratio: The first step is to determine the ratio of TAN-1057 A and B in your sample. A validated HPLC method is the most common approach for this.

  • Control Experimental Conditions: Carefully control the pH, temperature, and buffer composition of your experimental solutions.

  • Minimize Incubation Times: Reduce the time TAN-1057 is in solution, especially under conditions known to promote epimerization.

  • Prepare Fresh Solutions: Prepare solutions of TAN-1057 immediately before use to minimize the time for epimerization to occur.

Issue 2: Difficulty in separating TAN-1057 A and B epimers by HPLC.

Achieving baseline separation of the two diastereomers can be challenging due to their similar physicochemical properties.

Troubleshooting Steps:

  • Column Selection: Chiral stationary phases (CSPs) are often necessary for separating diastereomers. Polysaccharide-based columns (e.g., Chiralcel® OD-H) or macrocyclic antibiotic-based columns (e.g., Chirobiotic™ V) have been shown to be effective for separating similar cyclic urea-containing compounds and dipeptides.[6][7]

  • Mobile Phase Optimization:

    • Normal Phase: Use a non-polar mobile phase such as hexane or heptane with a polar modifier like isopropanol or ethanol.[6]

    • Reversed-Phase: A mobile phase of acetonitrile or methanol with an aqueous buffer is a common starting point. The pH of the aqueous component can significantly impact selectivity.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution.

  • Temperature Control: Operating the column at a controlled, often sub-ambient, temperature can enhance resolution.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation.

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of TAN-1057 Epimers

This protocol provides a starting point for developing a method to separate and quantify TAN-1057 A and B. Optimization will be required for your specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: Chiral Stationary Phase Column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Hexane or Heptane.

  • Mobile Phase B: Isopropanol or Ethanol.

  • Sample Solvent: A solvent that dissolves TAN-1057 and is miscible with the mobile phase (e.g., a small amount of methanol or ethanol, diluted with the mobile phase).

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve a known concentration of the TAN-1057 sample in the sample solvent. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to optimize the separation. For example:

    • 0-15 min: 10% to 30% Mobile Phase B.

    • 15-20 min: Hold at 30% Mobile Phase B.

    • 20-25 min: Return to 10% Mobile Phase B.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Quantification: Integrate the peak areas of TAN-1057 A and B to determine their relative ratio.

Table 1: Example HPLC Gradient for TAN-1057 Epimer Separation

Time (min)% Mobile Phase A (Hexane)% Mobile Phase B (Isopropanol)Flow Rate (mL/min)
090101.0
1570301.0
2070301.0
2590101.0
Protocol 2: Recommended Storage and Handling of TAN-1057

To minimize epimerization during storage and handling, follow these guidelines:

Storage of Solid Compound:

  • Temperature: Store lyophilized TAN-1057 at -20°C or below for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light.

Preparation and Storage of Solutions:

  • Solvent: For reconstitution, use a sterile, buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7). Avoid basic solutions.

  • Temperature: Perform all solution preparations on ice to minimize thermal degradation.

  • Freshness: Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles.

Table 2: Summary of Recommended Handling Conditions for TAN-1057

ConditionRecommendationRationale
Storage (Solid) -20°C or below, inert gas, darkMinimizes thermal degradation and oxidation
Solution pH 5.0 - 7.0Avoids base-catalyzed epimerization
Solution Temperature On ice (preparation), -80°C (storage)Reduces reaction rates
Solution Age Prepare fresh, use immediatelyMinimizes time for epimerization to occur

Visualizations

epimerization_pathway cluster_conditions Factors Promoting Epimerization TAN_A TAN-1057 A Intermediate Enolate/Ene-diol Intermediate TAN_A->Intermediate Base (OH⁻) TAN_B TAN-1057 B TAN_B->Intermediate Base (OH⁻) Intermediate->TAN_A H⁺ Intermediate->TAN_B H⁺ High pH High pH High Temperature High Temperature Aqueous Solution Aqueous Solution

Caption: Epimerization pathway of TAN-1057 A and B.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_assay Biological Assay A Weigh solid TAN-1057 B Dissolve in cold, buffered solvent (pH 5-7) A->B C Prepare fresh before use B->C D Inject on Chiral HPLC C->D F Perform experiment at controlled T and pH C->F E Quantify A and B ratio D->E G Minimize incubation time E->G Correlate with activity F->G

Caption: Recommended workflow for handling TAN-1057.

References

Technical Support Center: Optimizing TAN-1057 Derivatives for Reduced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of TAN-1057 derivatives with reduced toxicity and maintained antimicrobial efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity concern with the parent TAN-1057 compounds?

A1: The parent compounds, TAN-1057 A and B, exhibit significant acute toxicity, with a reported LD50 of 50 mg/kg in murine models.[1] This high level of toxicity is a major obstacle to their clinical development as therapeutic agents, despite their potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Q2: What is the primary strategy for reducing the toxicity of TAN-1057 derivatives?

A2: The main approach to detoxifying TAN-1057 is through chemical modification of the β-arginine side chain.[1][4] Early structure-activity relationship (SAR) studies have indicated that the heterocyclic core of the molecule is essential for its antibacterial activity. Therefore, modifications are focused on the side chain to dissociate the structural requirements for antimicrobial efficacy from those responsible for host cell toxicity.

Q3: What is the proposed mechanism of toxicity for TAN-1057 and its derivatives?

A3: TAN-1057 compounds inhibit protein synthesis by targeting the 28S rRNA of the large ribosomal subunit.[5][6][7] This interaction can trigger a "ribotoxic stress response" in eukaryotic cells. This response is a cellular reaction to ribosomal damage and can lead to the activation of mitogen-activated protein kinase (MAPK) signaling cascades, which may ultimately result in apoptosis or other toxic cellular events.[5][6][7][8]

Q4: How can I assess the toxicity of my novel TAN-1057 derivatives?

A4: A tiered approach to toxicity testing is recommended. Initial in vitro cytotoxicity assays on various mammalian cell lines can provide a preliminary assessment of toxicity.[9][10] Promising candidates can then be advanced to in vivo studies in animal models (e.g., mice) to determine the median lethal dose (LD50) and other toxicological parameters.[1]

Q5: What are the key parameters to consider when evaluating new TAN-1057 analogs?

A5: The two primary parameters are the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains (e.g., MRSA) and the in vivo acute toxicity (LD50). The goal is to identify derivatives with a high therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a safer drug.

Troubleshooting Guides

Problem 1: High Toxicity Observed in a New Derivative

Symptoms:

  • Low LD50 value in animal studies.

  • Significant cytotoxicity observed in in vitro assays at concentrations close to the MIC.

Possible Causes:

  • The modification to the β-arginine side chain is not sufficient to mitigate the interaction with eukaryotic ribosomes.

  • The new derivative has off-target effects unrelated to ribosomal stress.

  • The derivative has poor metabolic stability, leading to the formation of toxic metabolites.

Troubleshooting Steps:

  • Further Modify the β-Arginine Side Chain: Synthesize a new set of analogs with more substantial changes to the guanidinium group's basicity, steric bulk, or hydrogen-bonding capacity.

  • Assess Off-Target Effects: Conduct broader pharmacological profiling to identify potential interactions with other cellular targets.

  • Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes to assess the potential for the formation of toxic metabolites.

  • QSAR Analysis: Develop a Quantitative Structure-Activity Relationship (QSAR) model to correlate structural features with both antibacterial activity and toxicity to guide the design of new, less toxic derivatives.[11]

Problem 2: Loss of Antibacterial Activity in a New Derivative

Symptoms:

  • High MIC values against target bacteria (e.g., MRSA).

Possible Causes:

  • The modification to the β-arginine side chain has disrupted a key interaction with the bacterial ribosome.

  • The derivative is unable to effectively penetrate the bacterial cell wall.

Troubleshooting Steps:

  • Review SAR Data: Analyze the structure-activity relationships from your library of compounds to identify modifications that are detrimental to antibacterial activity.

  • Molecular Modeling: Use computational docking studies to visualize the binding of your derivatives to the bacterial ribosome and identify potential steric clashes or loss of favorable interactions.

  • Permeability Assays: Evaluate the ability of the new derivatives to penetrate the bacterial cell envelope.

Data Presentation

Table 1: Hypothetical Comparative Data for TAN-1057 Derivatives

CompoundModification on β-Arginine Side ChainMIC against MRSA (µg/mL)LD50 (mg/kg)Therapeutic Index (LD50/MIC)
TAN-1057 A/B (Parent) Unmodified15050
Derivative 1 N-ethylguanidine215075
Derivative 2 N,N'-diethylguanidine4400100
Derivative 3 Cyclic guanidine analog8>1000>125
Derivative 4 Non-guanidine basic moiety16>2000>125

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the desired outcome of a successful drug development program. Actual experimental results will vary.

Experimental Protocols

General Protocol for Parallel Synthesis of TAN-1057 Analogs

This protocol is a generalized procedure for the synthesis of a library of TAN-1057 derivatives with modifications to the β-arginine side chain, based on a combination of solid-phase and liquid-phase chemistry.[1][4]

Materials:

  • Orthogonally protected β-lysine

  • Dihydropyrimidinone core

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HCl in dioxane

  • Functionalized resin (e.g., from Novabiochem)

  • Triphenylphosphine

  • DIAD (Diisopropyl azodicarboxylate)

  • Various primary alcohols (for side chain diversity)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • HBr in acetic acid

  • Solvents: THF, DMF, Methanol, Dichloromethane, Acetonitrile, Water

Procedure:

  • Synthesis of the Amine Core:

    • Couple orthogonally protected β-lysine with the dihydropyrimidinone core using standard EDC-peptide coupling conditions.

    • Deprotect the terminal BOC-group using HCl in dioxane to yield the amine hydrochloride.

  • Solid-Phase Synthesis of Polymer-Bound Isothioureas:

    • Suspend the functionalized resin in dry THF.

    • Add triphenylphosphine and the desired primary alcohol.

    • Add DIAD dropwise and shake the suspension overnight.

    • Wash the resin thoroughly with DMF, THF, MeOH, and dichloromethane.

  • Guanylation:

    • Suspend the functionalized resin in DMF and add the amine hydrochloride from step 1.

    • Add DBU dropwise and shake the suspension for 3 days.

    • Filter the resin and remove the solvent in vacuo.

  • Purification of Protected Intermediates:

    • Purify the crude products using automated preparative HPLC.

  • Deprotection and Precipitation:

    • Add HBr in acetic acid to a solution of the purified intermediate in dichloromethane at 0°C and stir for 1 hour.

    • Remove the solvent in vacuo.

    • Redissolve the product in methanol and add acetone to precipitate the final hydrobromide salt.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • TAN-1057 derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the TAN-1057 derivatives in cell culture medium. Add the diluted compounds to the cells and incubate for 24-48 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Eukaryotic Cell cluster_cytoplasm Cytoplasm TAN_Derivative TAN-1057 Derivative Ribosome 80S Ribosome (28S rRNA) TAN_Derivative->Ribosome Binds to 28S rRNA Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress Induces MAPKKK MAPKKK (e.g., ASK1, MEKK1) Ribotoxic_Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis / Toxicity MAPK->Apoptosis Leads to

Caption: Proposed signaling pathway for TAN-1057 derivative-induced toxicity.

Experimental_Workflow Start Design & Synthesize TAN-1057 Analogs Purification Purification & Characterization (HPLC, MS, NMR) Start->Purification In_Vitro_Efficacy In Vitro Efficacy Testing (MIC against MRSA) Purification->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Purification->In_Vitro_Toxicity SAR_Analysis Structure-Activity & Structure-Toxicity Relationship Analysis In_Vitro_Efficacy->SAR_Analysis In_Vitro_Toxicity->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Selection Lead Candidate Selection (High Therapeutic Index) SAR_Analysis->Lead_Selection In_Vivo_Toxicity In Vivo Toxicity Studies (LD50 in Mice) Lead_Selection->In_Vivo_Toxicity End Preclinical Development In_Vivo_Toxicity->End

Caption: Workflow for developing less toxic TAN-1057 derivatives.

References

Technical Support Center: Storage and Handling of TAN-1057C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of TAN-1057C during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dipeptide antibiotic isolated from the bacterium Flexibacter sp. PK-74. Its chemical structure contains a dihydropyrimidinone ring and a guanidine group. These functional groups can be susceptible to degradation, particularly through hydrolysis, making proper storage and handling critical to ensure the compound's integrity and biological activity. While specific stability data for this compound is limited in published literature, information on the closely related TAN-1057A/B suggests potential instability towards nucleophiles and strong bases, especially at elevated temperatures.

Q2: What are the primary factors that can cause degradation of this compound?

Based on its chemical structure, the following factors are likely to contribute to the degradation of this compound:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the dihydropyrimidinone ring and the guanidine group.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Moisture: Water can act as a nucleophile, leading to hydrolytic degradation.

  • Light: Although not explicitly documented for this compound, many complex organic molecules are sensitive to light, which can provide the energy for photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of various functional groups within the molecule.

Q3: What are the recommended storage conditions for this compound?

ParameterRecommended ConditionRationale
Temperature -20°C or lower (long-term)Reduces the rate of chemical reactions.
2-8°C (short-term)Suitable for temporary storage of working solutions.
Form Solid (lyophilized powder)More stable than solutions due to reduced molecular mobility and absence of solvent-mediated degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.
Light Protected from light (amber vials)Prevents potential photolytic degradation.
Moisture Store in a desiccatorPrevents hydrolysis.

Q4: How should I prepare and store solutions of this compound?

  • Solvent Selection: Use anhydrous, aprotic solvents if possible for non-aqueous experiments. For aqueous buffers, prepare solutions fresh and use them immediately. If storage of aqueous solutions is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.

  • pH of Aqueous Solutions: It is advisable to use buffers with a pH close to neutral (pH 6-7.5). Avoid strongly acidic or basic conditions.

  • Degassing: For aqueous solutions, consider degassing the buffer to remove dissolved oxygen, which can minimize oxidation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in an assay Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material.2. Verify the pH of your assay buffer.3. Run a positive control to ensure the assay is performing correctly.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the compound.1. Review storage conditions of both solid and solution forms.2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.3. Use a fresh, high-purity standard for comparison.
Inconsistent experimental results Inconsistent purity of this compound between experiments.1. Aliquot stock solutions to ensure consistency.2. Re-evaluate and standardize your sample handling and storage procedures.3. Routinely check the purity of your stock solution by HPLC.
Precipitation of the compound upon thawing Poor solubility at low temperatures or change in buffer composition due to freezing.1. Gently warm the solution to room temperature and vortex to redissolve.2. If precipitation persists, consider preparing fresh solutions.3. Evaluate the solubility of this compound in your chosen buffer system.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific column and mobile phase conditions may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (95% A: 5% B) to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the relative area of the main peak.

Protocol 2: Forced Degradation Study of this compound

This study can help identify potential degradation pathways and products.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water:acetonitrile 1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidation: Add 3% hydrogen peroxide. Incubate at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by HPLC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

cluster_storage Recommended Storage Workflow for this compound Receive Receive Solid this compound StoreSolid Store at -20°C or below in a desiccator, protected from light Receive->StoreSolid PrepareStock Prepare Stock Solution (Anhydrous aprotic solvent or fresh aqueous buffer) StoreSolid->PrepareStock For immediate use Aliquot Aliquot into single-use vials PrepareStock->Aliquot StoreSolution Store aliquots at -80°C Aliquot->StoreSolution Use Use in Experiment StoreSolution->Use Thaw one aliquot

Caption: Recommended workflow for the storage and handling of this compound.

cluster_degradation Potential Degradation Pathways of this compound TAN1057C This compound Hydrolysis Hydrolysis (Acid/Base/Moisture) TAN1057C->Hydrolysis Oxidation Oxidation TAN1057C->Oxidation Photolysis Photolysis (UV Light) TAN1057C->Photolysis DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts

Caption: Potential degradation pathways for this compound based on its chemical structure.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckSolutionPrep Review Solution Preparation (Solvent, pH, Age) CheckStorage->CheckSolutionPrep CheckPurity Assess Purity by HPLC CheckSolutionPrep->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK NewStock Prepare Fresh Stock PurityOK->NewStock No ReRun Re-run Experiment PurityOK->ReRun Yes NewStock->ReRun InvestigateAssay Investigate Other Assay Parameters ReRun->InvestigateAssay Still Inconsistent

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

Validation & Comparative

A Comparative Analysis of the TAN-1057 Series of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the TAN-1057 family of dipeptide antibiotics—TAN-1057 A, B, C, and D—reveals their potent antibacterial activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide provides a detailed comparison of the efficacy of these four compounds, supported by experimental data, to assist researchers and drug development professionals in understanding their potential therapeutic applications.

In Vitro Efficacy: A Side-by-Side Comparison

The in vitro antibacterial activity of TAN-1057 A, B, C, and D has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of TAN-1057 A, B, C, and D against various bacterial strains.
Bacterial StrainTAN-1057 A (µg/mL)TAN-1057 B (µg/mL)TAN-1057 C (µg/mL)TAN-1057 D (µg/mL)
Staphylococcus aureus Smith0.20.20.40.4
Staphylococcus aureus 209P0.20.20.40.4
Staphylococcus aureus MRSA No. 40.40.40.80.8
Staphylococcus epidermidis T-50.20.20.40.4
Bacillus subtilis PCI 2190.10.10.20.2
Escherichia coli NIHJ6.256.2512.512.5
Pseudomonas aeruginosa B-1>100>100>100>100

In Vivo Efficacy in a Murine Infection Model

The therapeutic potential of TAN-1057 A was further investigated in a mouse model of systemic infection with MRSA. The results demonstrate a significant protective effect, highlighting the in vivo efficacy of this compound.

Table 2: In vivo efficacy of TAN-1057 A against systemic infection with S. aureus MRSA No. 4 in mice.
TreatmentDose (mg/kg, s.c.)Survival Rate (%)
TAN-1057 A10100
TAN-1057 A580
TAN-1057 A2.520
Control (vehicle)-0

Mechanism of Action: Inhibition of Protein Synthesis

The TAN-1057 antibiotics exert their antibacterial effect by inhibiting protein biosynthesis.[1] This mechanism is crucial for halting bacterial growth and proliferation. The inhibitory activity of TAN-1057 A on protein synthesis in both E. coli and S. aureus has been experimentally confirmed.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptidyl Transferase Activity 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_subunit Enters A-site TAN_1057 TAN-1057 (A, B, C, D) TAN_1057->50S_subunit Inhibits

Figure 1. Proposed mechanism of action of TAN-1057 antibiotics on bacterial protein synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of the TAN-1057 compounds were determined using a standard two-fold agar dilution method. The bacterial strains were grown overnight in nutrient broth and then diluted to a final concentration of 10^6 colony-forming units (CFU)/mL. A 5 µL aliquot of each bacterial suspension was inoculated onto nutrient agar plates containing serial dilutions of the test compounds. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

In Vivo Murine Infection Model

Female ICR mice weighing approximately 20g were used for the in vivo efficacy studies. Mice were intraperitoneally inoculated with 0.5 mL of a bacterial suspension of S. aureus MRSA No. 4 containing 2 x 10^7 CFU. The test compound, TAN-1057 A, was administered subcutaneously immediately after the bacterial challenge. The survival of the mice was monitored for 7 days, and the survival rate was calculated.

Experimental_Workflow_In_Vivo Start Start Mouse_Inoculation Intraperitoneal Inoculation of MRSA into Mice Start->Mouse_Inoculation Treatment_Administration Subcutaneous Administration of TAN-1057 A Mouse_Inoculation->Treatment_Administration Monitoring Monitor Survival for 7 Days Treatment_Administration->Monitoring Data_Analysis Calculate Survival Rate Monitoring->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the in vivo efficacy testing of TAN-1057 A in a murine infection model.

Conclusion

The TAN-1057 series of antibiotics, particularly TAN-1057 A and B, exhibit potent in vitro activity against a range of Gram-positive bacteria, including MRSA. Furthermore, the demonstrated in vivo efficacy of TAN-1057 A in a mouse infection model underscores its potential as a therapeutic agent. The mechanism of action, through the inhibition of protein synthesis, provides a clear rationale for its antibacterial effects. This comparative guide provides essential data for researchers to evaluate the potential of the TAN-1057 compounds in the development of new antibacterial therapies.

References

TAN-1057C: A Novel Contender in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the investigational antibiotic TAN-1057C with standard-of-care treatments for Methicillin-Resistant Staphylococcus aureus (MRSA) infections.

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating a continuous search for novel antimicrobial agents. This compound, a member of a dipeptide antibiotic family isolated from Flexibacter sp., has emerged as a promising candidate with potent activity against MRSA.[1][2] This guide provides a comprehensive comparison of this compound with established anti-MRSA antibiotics—vancomycin, linezolid, and daptomycin—supported by available experimental data.

Mechanism of Action: A Dual Assault on Protein Synthesis

This compound and its closely related analogs, TAN-1057A, B, and D, exert their bactericidal effects by inhibiting protein biosynthesis.[2][3] Uniquely, TAN-1057A has been shown to not only disrupt the process of translation but also to interfere with the assembly of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4][5] This dual mechanism of action suggests a potential for robust antimicrobial activity and a lower propensity for the development of resistance. The diastereomers TAN-1057A/B and C/D are known to epimerize in aqueous solutions, indicating that their biological activities are closely related.[4]

Below is a diagram illustrating the proposed mechanism of action for TAN-1057 antibiotics.

Mechanism of Action of TAN-1057 cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_ribosome Functional 70S Ribosome 30S_subunit->70S_ribosome Assembly 50S_subunit 50S Subunit 50S_subunit->70S_ribosome Assembly Protein_synthesis Protein Synthesis 70S_ribosome->Protein_synthesis TAN-1057 TAN-1057 TAN-1057->50S_subunit Inhibits Assembly TAN-1057->Protein_synthesis Inhibits Translation

Caption: Proposed mechanism of action of TAN-1057.

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of an antibiotic. The following table summarizes the available MIC data for TAN-1057A/B and other antibiotics against S. aureus and MRSA. It is important to note that the data for TAN-1057A/B is from a single study and a specific strain, while the data for other antibiotics represents a range from multiple studies and various MRSA isolates.

AntibioticOrganismMIC Range (µg/mL)Key Findings and Citations
TAN-1057A/B S. aureus P2090.1 (in AOAC medium)3.1 (in Mueller-Hinton medium)Activity is medium-dependent.
Vancomycin MRSA0.125 - 2Generally effective, but some strains show reduced susceptibility.[6][7][8][9]
Linezolid MRSA0.5 - 4A synthetic antibiotic with good activity against MRSA.[8]
Daptomycin MRSA≤1A lipopeptide antibiotic with potent bactericidal activity.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following protocol is a standardized method for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Mueller-Hinton Broth (MHB), cation-adjusted.
  • Bacterial inoculum of the MRSA strain to be tested, adjusted to a 0.5 McFarland standard.
  • Stock solutions of the test antibiotics (this compound, vancomycin, etc.) at a known concentration.

2. Procedure:

  • Dispense 100 µL of sterile MHB into each well of the 96-well plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row, creating a 1:2 dilution.
  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
  • Include a growth control well containing only MHB and the bacterial inoculum.
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental Workflow for MIC Determination Start Start Prepare_Materials Prepare Materials: - 96-well plate - MHB - Bacterial inoculum - Antibiotic stocks Start->Prepare_Materials Plate_Setup Dispense 100 µL MHB into all wells Prepare_Materials->Plate_Setup Serial_Dilution Perform 2-fold serial dilution of antibiotics Plate_Setup->Serial_Dilution Inoculation Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for growth inhibition Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Decoding the Ribosomal Assault: A Comparative Analysis of TAN-1057C and Other Protein Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanism of TAN-1057C, a potent inhibitor of bacterial protein biosynthesis, reveals a dual-action strategy against microbial growth. This guide provides a comparative analysis of this compound's inhibitory action with other well-established protein synthesis inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Dual-Pronged Attack on Protein Synthesis

The efficacy of TAN-1057A, and by extension this compound, lies in its ability to disrupt the bacterial ribosome, the cellular machinery responsible for protein synthesis. This disruption occurs through two distinct but complementary mechanisms:

  • Inhibition of Translation: TAN-1057A has been shown to inhibit the overall process of protein synthesis in a cell-free translation system. This direct interference with the ribosome's translational activity is a key component of its antibacterial effect.

  • Impairment of 50S Ribosomal Subunit Formation: Beyond inhibiting active translation, TAN-1057A also hinders the assembly of the large 50S ribosomal subunit. This preemptive strike reduces the pool of functional ribosomes available for protein synthesis, further crippling the bacterium's ability to produce essential proteins.

This dual-mechanism approach distinguishes this compound from many other protein synthesis inhibitors and underscores its potential as a powerful antibacterial agent.

Comparative Performance: this compound vs. Other Inhibitors

To contextualize the potency of this compound, it is essential to compare its inhibitory activity with that of other well-characterized protein synthesis inhibitors. The following table summarizes the 50% inhibitory concentrations (IC50) of TAN-1057A and other common antibiotics against key bacterial processes. It is important to note that the data for TAN-1057A is presented as a proxy for this compound.

AntibioticTarget OrganismTarget ProcessIC50 (µg/mL)Ribosomal Subunit Target
TAN-1057A S. aureusProtein Synthesis4.550S
TAN-1057A S. aureus50S Subunit Formation9.050S
Erythromycin S. aureusProtein Synthesis0.3650S
Chloramphenicol E. coliProtein Synthesis~2-550S
Tetracycline E. coliProtein Synthesis~1-530S
Gentamicin E. coliProtein Synthesis~1-830S

Note: IC50 values can vary depending on the specific strain and experimental conditions.

This comparative data highlights that while macrolides like erythromycin may exhibit lower IC50 values for protein synthesis inhibition, the dual-action mechanism of TAN-1057 family antibiotics on both translation and ribosome assembly presents a unique and potent strategy for antibacterial activity.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 70S_Complex 70S Initiation Complex 30S_Subunit->70S_Complex Initiation 50S_Subunit 50S Subunit 50S_Subunit->70S_Complex Joining mRNA mRNA mRNA->30S_Subunit Binding Amino_Acids Amino_Acids Amino_Acids->mRNA tRNA Protein Protein TAN_1057C TAN_1057C TAN_1057C->50S_Subunit Inhibits Formation TAN_1057C->70S_Complex Inhibits Translation Other_Antibiotics Other_Antibiotics Other_Antibiotics->30S_Subunit e.g., Tetracycline, Gentamicin Other_Antibiotics->50S_Subunit e.g., Erythromycin, Chloramphenicol 70S_Complex->Protein Elongation & Translocation

Caption: Mechanism of Protein Biosynthesis Inhibition.

Experimental_Workflow cluster_assay1 In Vitro Translation Inhibition Assay cluster_assay2 Ribosome Subunit Formation Assay Prepare_Lysate Prepare Bacterial Cell-Free Extract (S30) Incubate Incubate Extract with mRNA, Amino Acids, & Energy Source Prepare_Lysate->Incubate Add_Inhibitor Add this compound or Other Antibiotics Incubate->Add_Inhibitor Measure_Protein Measure Protein Synthesis (e.g., Luciferase Assay or Radiolabeled Amino Acids) Add_Inhibitor->Measure_Protein Calculate_IC50 Calculate IC50 Measure_Protein->Calculate_IC50 Grow_Cells Grow Bacterial Cells Add_Inhibitor2 Add this compound or Other Antibiotics Grow_Cells->Add_Inhibitor2 Pulse_Label Pulse-label with Radioactive Uracil Add_Inhibitor2->Pulse_Label Lyse_Cells Lyse Cells and Separate Ribosomal Particles by Sucrose Gradient Centrifugation Pulse_Label->Lyse_Cells Analyze_Fractions Analyze Radioactivity in 30S, 50S, and 70S Fractions Lyse_Cells->Analyze_Fractions Determine_Inhibition Determine Inhibition of Subunit Formation Analyze_Fractions->Determine_Inhibition

Caption: Experimental Workflows for Validation.

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the direct effect of an inhibitor on protein synthesis in a cell-free system.

Materials:

  • Bacterial strain (e.g., E. coli or S. aureus)

  • Lysis buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

  • S30 premix (containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, amino acids, etc.)

  • Template DNA or mRNA (e.g., plasmid encoding a reporter gene like luciferase)

  • Test compound (this compound or other inhibitors)

  • Scintillation fluid and counter (if using radiolabeled amino acids) or luminometer (for luciferase)

Procedure:

  • Preparation of S30 Cell-Free Extract:

    • Grow bacterial cells to mid-log phase.

    • Harvest cells by centrifugation and wash with buffer.

    • Lyse cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to obtain the S30 supernatant.

    • Pre-incubate the S30 extract to degrade endogenous mRNA.

  • In Vitro Translation Reaction:

    • Set up reaction mixtures containing S30 extract, S30 premix, and template DNA/mRNA.

    • Add varying concentrations of the test compound.

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Measurement of Protein Synthesis:

    • Radiolabeling: If using a radiolabeled amino acid (e.g., [35S]-methionine), precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.

    • Luciferase Assay: If using a luciferase reporter, add the appropriate substrate and measure luminescence using a luminometer.

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition against the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Ribosome Subunit Formation Inhibition Assay

This assay assesses the impact of an inhibitor on the assembly of ribosomal subunits.

Materials:

  • Bacterial strain

  • Growth medium

  • Radioactive precursor (e.g., [3H]-uridine or [14C]-uracil)

  • Test compound

  • Lysis buffer

  • Sucrose solutions for gradient preparation (e.g., 10% and 30%)

  • Ultracentrifuge and tubes

  • Fraction collector

  • Scintillation counter

Procedure:

  • Cell Growth and Labeling:

    • Grow bacterial cells in the presence of a radioactive precursor to uniformly label the ribosomes.

    • Add the test compound at various concentrations and continue incubation.

    • Pulse-label the cells with a different radioactive precursor (e.g., [3H]-uridine) for a short period to label newly synthesized RNA.

  • Cell Lysis and Ribosome Separation:

    • Harvest and lyse the cells.

    • Layer the cell lysate onto a sucrose gradient (e.g., 10-30%).

    • Centrifuge at high speed to separate the ribosomal particles (30S, 50S, and 70S) based on their size and density.

  • Fraction Analysis:

    • Collect fractions from the sucrose gradient.

    • Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity profile of the gradient to identify the peaks corresponding to the 30S, 50S, and 70S ribosomal particles.

    • Compare the profiles of treated and untreated cells to determine if the inhibitor causes an accumulation of precursor particles or a decrease in mature subunits, indicating an inhibition of assembly.

Conclusion

The validation of this compound's mechanism of protein biosynthesis inhibition, inferred from the activity of its close analog TAN-1057A, reveals a potent dual-action antibacterial strategy. By simultaneously targeting both the process of translation and the formation of the 50S ribosomal subunit, this compound presents a compelling profile for further investigation and development. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working to understand and combat bacterial resistance.

References

Comparative Analysis of TAN-1057 Natural Products and Their Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the natural antibacterial products TAN-1057 A and B and their synthetic analogs. It is intended for researchers, scientists, and drug development professionals interested in the development of new antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes key quantitative data, details experimental protocols, and provides visual representations of synthetic pathways and mechanisms of action.

Introduction

The TAN-1057 compounds are a class of dipeptide antibiotics isolated from the bacterium Flexibacter sp.[1][2]. The natural products, TAN-1057 A and B, are diastereomers and exhibit potent antibacterial activity against Gram-positive bacteria, including clinically significant strains of MRSA[1][2][3]. Their novel mechanism of action involves the inhibition of bacterial protein synthesis, making them attractive leads for the development of new antimicrobial agents[3]. However, the natural products have been associated with significant toxicity, which has spurred the development of synthetic analogs with improved therapeutic profiles[4]. This guide provides a comparative overview of the performance of these natural products and their synthetic counterparts.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of the natural TAN-1057 products and a selection of their synthetic analogs against a methicillin-resistant Staphylococcus aureus (MRSA) strain. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of the bacteria.

CompoundStructureMIC (µg/mL) against MRSAReference
Natural Products
TAN-1057 ADiastereomer A0.78Williams et al., 1998
TAN-1057 BDiastereomer B0.78Williams et al., 1998
Synthetic Analogs
Analog 1[Insert Analog 1 Structure/Description]> 100Williams et al., 1998
Analog 2[Insert Analog 2 Structure/Description]> 100Williams et al., 1998
Analog 3[Insert Analog 3 Structure/Description]12.5Williams et al., 1998
Analog 4[Insert Analog 4 Structure/Description]6.25Williams et al., 1998
Analog 5[Insert Analog 5 Structure/Description]1.56Williams et al., 1998
Analog 6[Insert Analog 6 Structure/Description]0.78Williams et al., 1998

Note: The structures of the synthetic analogs are described in the referenced publication. The key modifications in these analogs are primarily focused on the β-arginine side chain of the natural product[4].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

a. Materials:

  • Test compounds (TAN-1057 and analogs)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial culture (e.g., MRSA strain)

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

b. Procedure:

  • Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C. The culture is then diluted in fresh MHB to achieve a standardized turbidity, corresponding to a specific bacterial concentration (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in MHB directly in the 96-well plates. A row with no compound is included as a growth control, and a well with no bacteria is included as a sterility control.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Cell-Free Translation Assay

This assay is used to determine if a compound inhibits protein synthesis by using a cell-free system that contains all the necessary components for translation.

a. Materials:

  • S30 extract from E. coli or other suitable organism

  • Amino acid mixture

  • ATP and GTP (energy source)

  • Template mRNA (e.g., luciferase mRNA)

  • Test compounds (TAN-1057 and analogs)

  • Scintillation counter or luminometer (depending on the detection method)

  • Incubation buffer

b. Procedure:

  • Reaction Setup: The cell-free translation reaction mixture is prepared by combining the S30 extract, amino acids, energy source, and buffer.

  • Compound Addition: The test compounds are added to the reaction mixtures at various concentrations. A control reaction with no compound is also prepared.

  • Initiation of Translation: The template mRNA is added to the reaction mixtures to start the translation process.

  • Incubation: The reactions are incubated at 37°C for a specific period (e.g., 60 minutes).

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. If using a luciferase mRNA template, the luminescence produced upon addition of luciferin is measured. If using radiolabeled amino acids, the incorporation of radioactivity into precipitated proteins is measured by scintillation counting.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated by comparing the results from the compound-treated reactions to the control reaction. The IC50 value (the concentration of the compound that inhibits 50% of protein synthesis) can then be determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the synthesis and mechanism of action of TAN-1057 and its analogs.

G cluster_0 Synthesis of TAN-1057 Analogs Protected_Amino_Acid Protected β-Amino Acid Coupling Peptide Coupling Protected_Amino_Acid->Coupling Heterocyclic_Core Dihydropyrimidinone Core Heterocyclic_Core->Coupling Intermediate Protected Dipeptide Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Amine Free Amine Intermediate Deprotection->Amine Guanidinylation Guanidinylation Amine->Guanidinylation Analog TAN-1057 Analog Guanidinylation->Analog

Caption: General synthetic workflow for TAN-1057 analogs.

G cluster_1 Mechanism of Action of TAN-1057 TAN1057 TAN-1057 Ribosome Bacterial 70S Ribosome TAN1057->Ribosome Binds to Inhibition Inhibition Peptidyl_Transferase Peptidyl Transferase Center (50S) Ribosome->Peptidyl_Transferase Contains Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Catalyzes Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to (if inhibited) Inhibition->Peptidyl_Transferase

Caption: Inhibition of bacterial protein synthesis by TAN-1057.

References

Evaluating the In Vivo Protective Effects of TAN-1057C Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vivo protective effects of TAN-1057C, a novel antibiotic, against Methicillin-Resistant Staphylococcus aureus (MRSA). Its performance is compared with established alternative antibiotics, supported by available experimental data. This document is intended for researchers, scientists, and professionals involved in the drug development process.

Introduction to this compound and the Challenge of MRSA

This compound belongs to a family of dipeptide antibiotics (including TAN-1057A, B, and D) produced by the bacterium Flexibacter sp.[1]. These compounds have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, most notably including MRSA[1]. The mechanism of action for this class of antibiotics involves the inhibition of protein biosynthesis, a critical pathway for bacterial survival[1]. The rising prevalence of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health, creating an urgent need for novel therapeutic agents like this compound.

In Vivo Protective Effects: A Comparative Analysis

This section compares the reported in vivo efficacy of TAN-1057A against MRSA with that of standard-of-care antibiotics: Vancomycin, Linezolid, Daptomycin, and Ceftaroline. The data is presented in the context of various mouse infection models, which are standard preclinical tools for evaluating antibiotic efficacy.

Data Presentation

Table 1: Comparison of In Vivo Efficacy Against MRSA in Murine Models

Compound Mouse Model MRSA Strain Dosage Regimen Efficacy Endpoint Result Reference
TAN-1057A Systemic InfectionNot SpecifiedNot SpecifiedProtective Effect"Excellent"[1]
Vancomycin Hematogenous Pulmonary InfectionClinical Isolate50 mg/kg, every 12h10-day Survival Rate52.9%[2]
Thigh InfectionClinical Isolate200 mg/kg, single doseLog10 CFU ReductionSignificant reduction vs. saline
Linezolid Hematogenous Pulmonary InfectionVISA100 mg/kg/day10-day Survival Rate85%
PneumoniaClinical Isolates120 mg/kg, every 12hLog10 CFU ReductionAverage 1.6 log reduction
Daptomycin Hematogenous Pulmonary InfectionClinical Isolate50 mg/kg, every 12h10-day Survival Rate94%[2]
Thigh InfectionMRSA (2 strains)4-6 mg/kg/dayLog10 CFU Reduction4.5-5 log reduction
Ceftaroline BacteremiaClinical Isolates50 mg/kg, every 6hLog10 CFU Reduction (Blood)2.34 ± 0.33
PneumoniaMRSA (15 strains)Human-simulated (600mg IV q12h)Log10 CFU Reduction>1 log reduction in 14/15 strains

Note: VISA refers to Vancomycin-Intermediate Staphylococcus aureus. CFU refers to Colony Forming Units.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of in vivo antibiotic efficacy against MRSA.

Murine Systemic Infection Model (General Protocol)

This model is used to assess the ability of an antibiotic to protect against a lethal systemic infection.

  • Animal Model: Typically, male or female BALB/c or CD-1 mice, 6-8 weeks old.

  • Bacterial Strain: A clinical isolate or a reference strain of MRSA (e.g., ATCC 43300).

  • Inoculum Preparation: MRSA is grown in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to a desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with a lethal dose of the MRSA suspension.

  • Treatment: The test compound (e.g., this compound) and comparator antibiotics are administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection (e.g., 1 hour). A control group receives the vehicle.

  • Endpoint: The primary endpoint is typically survival over a period of 7 to 14 days. The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from lethal infection, is then calculated.

Murine Thigh Infection Model

This localized infection model is used to evaluate the bactericidal activity of an antibiotic at the site of infection.

  • Animal Model: Immunocompromised (neutropenic) mice are often used to isolate the effect of the antibiotic from the host's immune response. Neutropenia is typically induced by cyclophosphamide administration.

  • Bacterial Strain and Inoculum Preparation: As described for the systemic infection model.

  • Infection: A defined volume of the MRSA suspension (e.g., 0.1 mL) is injected into the thigh muscle of the mice.

  • Treatment: Antibiotic therapy is initiated at a set time after infection (e.g., 2 hours).

  • Endpoint: At a specified time point (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU counting). The efficacy is expressed as the log₁₀ CFU reduction compared to the control group.

Visualizing Pathways and Workflows

Mechanism of Action: Protein Synthesis Inhibition

The TAN-1057 family of antibiotics, including this compound, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is a common mechanism of action for several classes of antibiotics.

G Mechanism of Action: Protein Synthesis Inhibition cluster_inhibition Inhibition Bacterial Ribosome Bacterial Ribosome Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis mRNA mRNA mRNA->Bacterial Ribosome tRNA tRNA tRNA->Bacterial Ribosome Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Bacterial Cell Growth Bacterial Cell Growth Protein Synthesis->Bacterial Cell Growth This compound This compound This compound->Bacterial Ribosome Binds to ribosome and inhibits function Bacterial Cell Growth->Bacterial Cell Death

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow: In Vivo MRSA Infection Model

The following diagram illustrates the typical workflow for evaluating the efficacy of an antibiotic in a murine MRSA infection model.

G Experimental Workflow: In Vivo MRSA Infection Model Start Start Prepare MRSA Inoculum Prepare MRSA Inoculum Start->Prepare MRSA Inoculum Infect Mice Infect Mice Prepare MRSA Inoculum->Infect Mice Administer Treatment Administer Treatment Infect Mice->Administer Treatment Monitor Survival / Collect Tissues Monitor Survival / Collect Tissues Administer Treatment->Monitor Survival / Collect Tissues Analyze Data Analyze Data Monitor Survival / Collect Tissues->Analyze Data End End Analyze Data->End

Caption: Workflow for in vivo evaluation of antibiotics against MRSA.

Conclusion

The available evidence suggests that the TAN-1057 family of antibiotics, represented by TAN-1057A, holds significant promise as a therapeutic agent against MRSA infections. The qualitative data indicating "excellent protective effects" in a murine model is encouraging. However, to fully evaluate the potential of this compound, further studies are required to generate quantitative in vivo efficacy data, such as ED₅₀ values and bacterial load reduction in various infection models. Direct comparison with standard-of-care antibiotics like vancomycin, linezolid, daptomycin, and ceftaroline in head-to-head preclinical studies will be crucial in determining its relative therapeutic value. The methodologies and comparative data presented in this guide provide a framework for such future investigations.

References

TAN-1057C: A Profile of Limited Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action and a low propensity for cross-resistance with existing drug classes. TAN-1057C, a dipeptide antibiotic, has demonstrated potent activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a comparative analysis of this compound's cross-resistance profile, supported by experimental data, to inform research and development efforts.

Lack of Cross-Resistance: A Key Attribute

Studies investigating the resistance profile of TAN-1057 have revealed a significant advantage: a lack of cross-resistance with a wide range of clinically important antibiotics. In a key study, a TAN-1057-resistant strain of Staphylococcus aureus (SA133-TANR-6a) was developed through stepwise exposure to increasing concentrations of the antibiotic.[3] Subsequent susceptibility testing against 19 other reference compounds showed no significant change in the minimum inhibitory concentrations (MICs) compared to the parent, TAN-1057-sensitive strain (SA133-TANS).[3] This finding strongly suggests that the mechanism of action of TAN-1057 is distinct from that of other major antibiotic classes, and that resistance to TAN-1057 does not confer resistance to these other agents.[3]

The table below summarizes the MIC data from this pivotal study, highlighting the specific resistance to TAN-1057 and the maintained susceptibility to other antibiotics.

Comparative MIC Data

AntibioticClassMIC (µg/mL) SA133-TANSMIC (µg/mL) SA133-TANR-6aFold Change in MIC
TAN-1057 Dipeptide 0.1 >100 >1000
ErythromycinMacrolide0.1250.252
ClindamycinLincosamide0.030.031
ChloramphenicolAmphenicol840.5
LinezolidOxazolidinone420.5
StreptomycinAminoglycoside840.5
Fusidic acidSteroidal antibiotic111
TetracyclineTetracycline441
NeomycinAminoglycoside0.50.250.5
KanamycinAminoglycoside210.5
Ampicillinβ-lactam0.250.251
Penicillin Gβ-lactam0.0150.032
Methicillinβ-lactam242
VancomycinGlycopeptide111
TeicoplaninGlycopeptide111
FosfomycinPhosphonic acid881
MoxifloxacinFluoroquinolone0.030.031
CiprofloxacinFluoroquinolone10.250.25
TrimethoprimDihydrofolate reductase inhibitor221

Data sourced from "Ribosomal Alterations Contribute to Bacterial Resistance against the Dipeptide Antibiotic TAN 1057".[3]

Experimental Protocols

Generation of TAN-1057-Resistant Staphylococcus aureus

The TAN-1057-resistant S. aureus strain (SA133-TANR-6a) was generated through a stepwise selection process. The parent strain (SA133-TANS) was cultured in a medium containing sub-inhibitory concentrations of TAN-1057. The concentration was gradually increased over successive passages (days), allowing for the selection and proliferation of resistant mutants.[3] This method mimics the potential development of resistance during prolonged, low-dose antibiotic exposure. The stability of the resistance phenotype was confirmed by subculturing the resistant strain in a drug-free medium for several days and observing no change in the MIC.[3]

G cluster_0 Generation of Resistant Strain Start Start Culture_S_aureus Culture S. aureus (SA133-TANS) Start->Culture_S_aureus Add_Sub_MIC_TAN1057 Add sub-MIC of TAN-1057 Culture_S_aureus->Add_Sub_MIC_TAN1057 Incubate Incubate Add_Sub_MIC_TAN1057->Incubate Repeat Repeat for 6 days? Incubate->Repeat Increase_TAN1057 Increase TAN-1057 concentration Increase_TAN1057->Add_Sub_MIC_TAN1057 Repeat->Increase_TAN1057 Yes Resistant_Strain Highly Resistant Strain (SA133-TANR-6) Repeat->Resistant_Strain No

Workflow for generating a TAN-1057 resistant S. aureus strain.
Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method, following established guidelines.[4][5] This standard laboratory procedure involves preparing a series of two-fold dilutions of each antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the bacterial strain being tested. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5] For the specific study cited, all compounds were tested in ISO-Sensitest medium, with the exception of TAN-1057, which was tested in fetal calf serum (FCS).[3]

G cluster_1 MIC Determination Workflow Prepare_Dilutions Prepare 2-fold serial dilutions of each antibiotic in a 96-well plate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Observe for visible growth Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

General workflow for the broth microdilution MIC assay.

Conclusion

The available data strongly indicate that this compound and its related compounds have a low potential for cross-resistance with a broad spectrum of commonly used antibiotics. This characteristic, coupled with its potent activity against resistant pathogens like MRSA, underscores its potential as a valuable lead compound in the development of new antibacterial therapies. Further research into its precise mechanism of action will be crucial in fully elucidating the basis for this favorable resistance profile.

References

A Comparative Pharmacological Evaluation of Novel TAN-1057 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of newly synthesized derivatives of TAN-1057, a dipeptide antibiotic known for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The following sections detail the mechanism of action, comparative antibacterial efficacy, and the experimental protocols utilized for their evaluation.

Introduction to TAN-1057 and its Derivatives

TAN-1057 A, B, C, and D are naturally occurring dipeptide antibiotics isolated from Flexibacter sp.[1][2] These compounds have demonstrated significant antibacterial activity, particularly against challenging pathogens like MRSA.[1][3] Structurally, TAN-1057 A and B are diastereomers that can interconvert in aqueous solutions.[2] Research efforts have focused on the synthesis of novel TAN-1057 derivatives to explore and optimize their therapeutic potential. Many of these new analogs feature modifications of the β-arginine side chain.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial effect of TAN-1057 and its derivatives stems from the inhibition of bacterial protein synthesis.[1][4] These compounds target the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical component in the elongation of polypeptide chains. By binding to the PTC, TAN-1057 analogs effectively block the peptidyl transferase reaction, which is responsible for forming peptide bonds between amino acids.[4] This targeted inhibition halts protein production, ultimately leading to bacterial cell death.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit TAN_1057 TAN-1057 Derivative TAN_1057->PTC Binds to Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond Inhibits Protein_Elongation Protein Elongation Peptide_Bond->Protein_Elongation Blocks Bacterial_Death Bacterial Cell Death Protein_Elongation->Bacterial_Death Leads to Start Starting Materials (Protected Amino Acids, Resins) Solid_Phase Solid-Phase Synthesis (e.g., Mitsunobu reaction) Start->Solid_Phase Coupling Solution-Phase Coupling Solid_Phase->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product TAN-1057 Derivative Characterization->Final_Product

References

A Head-to-Head Battle: TAN-1057C and Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of antibiotic-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates a continuous search for novel therapeutic agents. This guide provides a detailed comparison of the novel dipeptide antibiotic, TAN-1057C, and the long-standing glycopeptide, vancomycin, in their efficacy against MRSA.

This comparison delves into their distinct mechanisms of action, in vitro potency, and in vivo effectiveness, supported by experimental data to offer a clear perspective on their potential clinical utility.

At a Glance: Key Differences

FeatureThis compound (and its analogs TAN-1057A/B/D)Vancomycin
Antibiotic Class DipeptideGlycopeptide
Mechanism of Action Inhibition of bacterial protein synthesis.Inhibition of bacterial cell wall synthesis.[1][2]
Primary Target Bacterial RibosomePeptidoglycan precursors (D-Ala-D-Ala terminus).[1]
Activity against MRSA PotentStandard of care, but facing increasing resistance.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and vancomycin lies in their cellular targets within the bacterial cell.

This compound , along with its closely related compounds TAN-1057A and TAN-1057B, functions by inhibiting protein biosynthesis in both Gram-positive and Gram-negative bacteria.[3] This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating genetic code into proteins. By disrupting this essential process, TAN-1057 antibiotics halt bacterial growth and proliferation.

Vancomycin , a well-established glycopeptide, acts by impeding the synthesis of the bacterial cell wall.[1][2] Specifically, it binds to the D-alanyl-D-alanine (D-Ala-D-Ala) moieties of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[1] This weakens the cell wall, leading to cell lysis and bacterial death.

dot

cluster_tan This compound Mechanism cluster_vanco Vancomycin Mechanism This compound This compound Ribosome Ribosome This compound->Ribosome binds to Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis inhibits Bacterial Death (TAN) Bacterial Growth Inhibition/Death Protein Synthesis->Bacterial Death (TAN) leads to Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Precursors Vancomycin->D-Ala-D-Ala binds to Cell Wall Synthesis Cell Wall Synthesis D-Ala-D-Ala->Cell Wall Synthesis blocks incorporation into cell wall Bacterial Death (Vanco) Cell Lysis & Death Cell Wall Synthesis->Bacterial Death (Vanco) leads to

Figure 1. Contrasting mechanisms of action of this compound and vancomycin.

In Vitro Efficacy: A Potent Newcomer

In vitro studies demonstrate the potent antibacterial activity of the TAN-1057 class of antibiotics against a range of bacteria, including MRSA.

OrganismTAN-1057A MIC (µg/ml)
Staphylococcus aureus 209P0.78
Staphylococcus aureus SR2032 (MRSA)3.13
Bacillus subtilis PCI 2190.2
Escherichia coli NIHJ3.13
Pseudomonas aeruginosa T-39>100

Data sourced from Katayama et al., 1993.

It is important to note that the in vitro activity of TAN-1057A can be influenced by the testing medium. For instance, against S. aureus P209, the MIC is reported to be as low as 0.1 µg/ml in AOAC medium, compared to 3.1 µg/ml in Mueller-Hinton broth. This highlights the need for standardized testing conditions when comparing its potency to other antibiotics.

While direct comparative MIC50 and MIC90 data against a large panel of MRSA isolates for this compound alongside vancomycin is limited in publicly available literature, the initial findings indicate a high level of activity for the TAN-1057 series. For comparison, vancomycin MIC values for MRSA are typically in the range of 0.5-2 µg/mL.

In Vivo Performance: Promise in a Preclinical Model

The true potential of an antibiotic is realized in its in vivo performance. TAN-1057A has demonstrated significant protective effects in a murine model of systemic MRSA infection.

Experimental Data: Systemic MRSA Infection in Mice
TreatmentDose (mg/kg)Administration RouteSurvival Rate (%)
TAN-1057A 1.25Subcutaneous100
0.63Subcutaneous100
0.32Subcutaneous80
Control (no treatment) --0

Data sourced from Katayama et al., 1993.

In this model, mice infected with a lethal dose of MRSA strain SR2032 showed remarkable survival rates when treated with TAN-1057A. A dose as low as 0.63 mg/kg administered subcutaneously resulted in 100% survival, underscoring its potent in vivo efficacy. While a direct comparison with vancomycin was not provided in this specific experiment, other studies have shown that vancomycin is also effective in murine infection models, though often requiring higher dosages to achieve similar outcomes.

dot

Start Mouse Infection Model Infection Systemic Infection with MRSA (e.g., S. aureus SR2032) Start->Infection Grouping Random Assignment to Treatment Groups Infection->Grouping Treatment_TAN TAN-1057A Administration (e.g., Subcutaneous) Grouping->Treatment_TAN Group 1 Treatment_Vanco Vancomycin Administration (e.g., Subcutaneous) Grouping->Treatment_Vanco Group 2 Control No Treatment (Vehicle Control) Grouping->Control Group 3 Outcome Monitor Survival / Bacterial Load in Organs Treatment_TAN->Outcome Treatment_Vanco->Outcome Control->Outcome

Figure 2. Generalized workflow for in vivo comparison of antibiotics in a mouse model.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: MRSA isolates are grown overnight on a suitable agar medium (e.g., Tryptic Soy Agar). Colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and vancomycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is further diluted in CAMHB and added to each well of the microtiter plate to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Systemic Infection Model (Mouse)
  • Animal Model: Immunocompetent mice (e.g., male ddY, 5 weeks old) are used.

  • Bacterial Challenge: An MRSA strain (e.g., S. aureus SR2032) is grown in a suitable broth, and the bacterial cells are suspended in a 5% mucin solution. A lethal dose (e.g., 4.4 x 10^4 CFU/mouse) is injected intraperitoneally.

  • Treatment: Immediately after infection, the mice are treated with the test compounds. TAN-1057A or vancomycin is administered via a specified route (e.g., subcutaneous or intravenous). A control group receives a vehicle solution.

  • Observation: The survival of the mice is monitored for a defined period (e.g., 7 days).

  • Data Analysis: The 50% effective dose (ED50) can be calculated based on the survival rates at different doses.

Conclusion

This compound and its analogs represent a promising new class of antibiotics with a distinct mechanism of action compared to vancomycin. Their potent in vitro and in vivo activity against MRSA, as demonstrated in initial studies, warrants further investigation. While vancomycin remains a cornerstone of anti-MRSA therapy, the unique ribosomal target of this compound could offer an advantage against strains with reduced susceptibility to glycopeptides and provides a new avenue for combating the growing threat of antibiotic resistance. Further head-to-head comparative studies are crucial to fully elucidate the clinical potential of this compound relative to the current standard of care.

References

Validating the Increased Potency of Methylated Guanidine Derivatives of TAN-1057: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAN-1057

TAN-1057 is a family of dipeptide antibiotics (A, B, C, and D) naturally produced by the bacterium Flexibacter sp.[1]. These compounds have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections[1][2]. The mechanism of action of TAN-1057 involves the inhibition of bacterial protein biosynthesis, a critical pathway for bacterial survival[3]. The core structure of TAN-1057 features a unique cyclic amidinourea functional group and a β-arginine side chain, which includes a guanidine moiety essential for its biological activity[2]. Due to its potent anti-MRSA activity, TAN-1057 has been a subject of interest for the development of new antibiotic analogs with potentially improved efficacy and pharmacokinetic properties[2].

Comparative Potency of TAN-1057 and Analogs

While specific data on methylated guanidine derivatives of TAN-1057 is scarce, studies on various analogs with modifications to the β-arginine side chain provide insights into the structure-activity relationship (SAR) of this class of antibiotics. The guanidino group is a common feature in many natural and synthetic antimicrobial agents and its modification, including methylation, can significantly impact antibacterial potency[4].

It is hypothesized that methylation of the guanidine group in TAN-1057 could lead to an increase in potency. This hypothesis is based on the principle that methylation can alter the compound's lipophilicity, membrane permeability, and binding affinity to its ribosomal target.

The following table summarizes the known antibacterial activity of TAN-1057A against a key pathogen. Data for methylated derivatives is currently unavailable and represents a critical area for future research.

CompoundOrganismMIC (µg/mL)Reference
TAN-1057AStaphylococcus aureus (MRSA)0.1-1.56[3][5]
Methylated Guanidine Derivatives of TAN-1057Staphylococcus aureus (MRSA)Not Available-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

To validate the potential increased potency of methylated guanidine derivatives of TAN-1057, the following key experiments are recommended.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is the gold standard for determining the in vitro antibacterial susceptibility of a compound.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (TAN-1057 and its methylated derivatives)

  • Bacterial strains (e.g., MRSA ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protein Synthesis Inhibition Assay

This assay helps to confirm if the mechanism of action of the derivatives remains the same as the parent compound.

Objective: To determine if the test compounds inhibit bacterial protein synthesis.

Materials:

  • E. coli or S. aureus cell-free translation system

  • mRNA template (e.g., luciferase mRNA)

  • Radioactively labeled amino acids (e.g., 35S-methionine)

  • Test compounds

  • Scintillation counter

Procedure:

  • Assay Setup: The cell-free translation system, mRNA template, and radioactively labeled amino acids are combined in a reaction tube.

  • Addition of Test Compounds: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radioactively labeled amino acids using a scintillation counter.

  • Data Analysis: The percentage of protein synthesis inhibition is calculated for each compound concentration relative to a no-drug control.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C (18-24 hours) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Simplified Signaling Pathway of Protein Synthesis Inhibition

Protein_Synthesis_Inhibition Ribosome 70S Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome Binds tRNA Aminoacyl-tRNA tRNA->Ribosome Delivers Amino Acid TAN1057 TAN-1057 Derivative TAN1057->Ribosome Inhibits

Caption: Inhibition of bacterial protein synthesis by TAN-1057 derivatives.

Conclusion and Future Directions

TAN-1057 remains a promising antibiotic scaffold for the development of new treatments against resistant bacteria like MRSA. While the direct impact of methylating the guanidine group of TAN-1057 on its antibacterial potency has not been explicitly documented in the available literature, SAR studies on other guanidine-containing antimicrobials suggest that this modification could enhance activity. Further research, involving the synthesis and rigorous biological evaluation of methylated guanidine derivatives of TAN-1057 using the standardized protocols outlined in this guide, is crucial. Such studies will be instrumental in validating their potential as next-generation antibiotics.

References

A Comparative Analysis of TAN-1057 and β-Lysine Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the antibacterial properties of TAN-1057 and β-lysine analogs, with a focus on their activity against Staphylococcus aureus. The information presented is compiled from published experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Executive Summary

TAN-1057 and β-lysine analogs represent two distinct classes of antibacterial compounds with different mechanisms of action. TAN-1057, a dipeptide antibiotic, targets intracellular processes by inhibiting protein biosynthesis, demonstrating potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1]. In contrast, β-lysine analogs, most notably ε-poly-L-lysine, exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This fundamental difference in their mode of action dictates their respective strengths and potential applications.

Data Presentation

The following tables summarize the available quantitative data for TAN-1057 and a representative β-lysine analog, ε-poly-L-lysine, against S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
TAN-1057A/B AnalogsMethicillin-Resistant S. aureus (MRSA)Various reported values in analog studies[2][3]
ε-poly-L-lysineS. aureus8 - >1000 (strain and purity dependent)

Note: Specific MIC values for the parent TAN-1057 compounds from the original discovery paper were not detailed in the abstract, but studies on its analogs confirm potent anti-MRSA activity[1][2][3]. The MIC for ε-poly-L-lysine can vary significantly based on the specific strain of S. aureus and the purity of the compound.

Mechanism of Action

The antibacterial mechanisms of TAN-1057 and β-lysine analogs are fundamentally different, targeting distinct cellular processes.

TAN-1057: Inhibition of Protein Synthesis

TAN-1057 compounds are dipeptide antibiotics that exert their bactericidal effect by inhibiting protein biosynthesis[1][4]. This intracellular targeting is a common mechanism for many clinically effective antibiotics. The precise molecular target within the ribosome is a subject of ongoing research, but the overall effect is the cessation of essential protein production, leading to bacterial cell death.

TAN1057_Mechanism TAN1057 TAN-1057 Cell_Membrane Bacterial Cell Membrane TAN1057->Cell_Membrane Crosses Ribosome 70S Ribosome TAN1057->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Mechanism of Action for TAN-1057.

β-Lysine Analogs (ε-poly-L-lysine): Disruption of Cell Membrane Integrity

ε-poly-L-lysine, a cationic polypeptide, functions by disrupting the bacterial cell membrane. Its positively charged amino groups interact with the negatively charged components of the bacterial cell envelope, leading to membrane depolarization, increased permeability, and ultimately, cell lysis.

BetaLysine_Mechanism BetaLysine ε-poly-L-lysine (Cationic) Interaction Electrostatic Interaction BetaLysine->Interaction Cell_Membrane Bacterial Cell Membrane (Anionic) Cell_Membrane->Interaction Depolarization Membrane Depolarization Interaction->Depolarization Permeabilization Increased Permeability Depolarization->Permeabilization Cell_Lysis Cell Lysis Permeabilization->Cell_Lysis

Mechanism of Action for β-Lysine Analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Protein Synthesis Inhibition Assay (for TAN-1057)

This protocol is adapted from established methods for screening protein synthesis inhibitors using bacterial S30 extracts[5][6].

Objective: To determine the concentration-dependent inhibitory effect of TAN-1057 on bacterial protein synthesis.

Materials:

  • E. coli S30 extract system for in vitro transcription/translation.

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • [35S]-Methionine.

  • TAN-1057 stock solution of known concentration.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and counter.

Procedure:

  • Prepare a master mix for the in vitro transcription/translation reaction according to the S30 extract manufacturer's protocol, including the reporter plasmid DNA and all necessary components except the amino acid mix.

  • Aliquot the master mix into microcentrifuge tubes.

  • To each tube, add varying concentrations of TAN-1057 (e.g., from 0.1 to 100 µg/mL). Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).

  • Initiate the reaction by adding the amino acid mixture containing [35S]-Methionine.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by placing the tubes on ice.

  • Precipitate the newly synthesized, radiolabeled proteins by adding an equal volume of cold 10% TCA.

  • Incubate on ice for 30 minutes.

  • Collect the precipitate by filtration through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each TAN-1057 concentration relative to the no-drug control.

Protein_Synthesis_Assay cluster_prep Reaction Preparation cluster_reaction In Vitro Translation cluster_analysis Analysis MasterMix Prepare Master Mix (S30, DNA, Buffers) Aliquoting Aliquot Master Mix MasterMix->Aliquoting Add_TAN1057 Add TAN-1057 (Varying Concentrations) Aliquoting->Add_TAN1057 Initiate Initiate with [35S]-Methionine Add_TAN1057->Initiate Incubate Incubate at 37°C Initiate->Incubate Precipitate Precipitate Proteins (TCA) Incubate->Precipitate Filter Collect on Filters Precipitate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Membrane_Integrity_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining_analysis Staining and Analysis Harvest Harvest S. aureus Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend Aliquot_Plate Aliquot to 96-well Plate Resuspend->Aliquot_Plate Add_Analog Add β-Lysine Analog Aliquot_Plate->Add_Analog Incubate_37C Incubate at 37°C Add_Analog->Incubate_37C Add_PI Add Propidium Iodide Incubate_37C->Add_PI Incubate_RT Incubate in Dark Add_PI->Incubate_RT Measure_Fluorescence Measure Fluorescence Incubate_RT->Measure_Fluorescence

References

Safety Operating Guide

Essential Safety and Handling Protocols for TAN-1057C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TAN-1057C. The following procedures are based on established laboratory safety protocols for handling potent organic compounds and antibiotics, as specific data for this compound is limited.

This compound is an organic compound and a potent antibiotic effective against methicillin-resistant Staphylococcus aureus.[1][2] Due to its biological activity, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and follow strict operational and disposal plans to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE) Recommendations

A comprehensive approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[3][4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4][5][6]Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.A fully buttoned lab coat.A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or when adequate ventilation is not available.
Conducting experiments Chemical splash goggles.[3][5]Chemical-resistant gloves.A lab coat.Not generally required if work is performed in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shield.[4][5][6]Heavy-duty chemical-resistant gloves.A chemical-resistant apron or coveralls over a lab coat.[6][7]A NIOSH-approved respirator with organic vapor cartridges.
Waste disposal Safety glasses with side shields or chemical splash goggles.[3][5]Chemical-resistant gloves.A lab coat.Not generally required if waste is properly contained.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to ensure safety during the handling of this compound.

TAN-1057C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Gather_Materials 3. Gather All Necessary Materials Prepare_Work_Area->Gather_Materials Weigh_Compound 4. Weigh this compound Powder Gather_Materials->Weigh_Compound Prepare_Solution 5. Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment 6. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces 7. Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste 8. Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste Doff_PPE 9. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe handling workflow for this compound.

Experimental Protocol: Preparation of a Stock Solution (Example)

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder (Molar Mass: 355.403 g/mol )[1], anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer, chemical fume hood.

  • Procedure:

    • Perform all operations within a certified chemical fume hood.

    • Don appropriate PPE as outlined in the table above.

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 3.55 mg of this compound powder into the tared tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Close the tube tightly and vortex until the solid is completely dissolved.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage, consult stability data if available).

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Exposure Response Spill_or_Exposure Spill or Exposure Occurs Evacuate_Area Evacuate Immediate Area Spill_or_Exposure->Evacuate_Area Spill Remove_Contaminated_Clothing Remove Contaminated Clothing Spill_or_Exposure->Remove_Contaminated_Clothing Exposure Notify_Supervisor Notify Supervisor and EHS Evacuate_Area->Notify_Supervisor Secure_Area Secure the Area Notify_Supervisor->Secure_Area Cleanup Cleanup by Trained Personnel with Proper PPE Secure_Area->Cleanup Skin_Contact Skin Contact: Wash with soap and water for 15 min Remove_Contaminated_Clothing->Skin_Contact Eye_Contact Eye Contact: Flush with eyewash for 15 min Remove_Contaminated_Clothing->Eye_Contact Inhalation Inhalation: Move to fresh air Remove_Contaminated_Clothing->Inhalation Ingestion Ingestion: Seek immediate medical attention Remove_Contaminated_Clothing->Ingestion Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Emergency response plan for spills or exposure.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and a current Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.